Product packaging for 3-Ethyl-4,5-dimethyloctane(Cat. No.:CAS No. 62183-72-6)

3-Ethyl-4,5-dimethyloctane

Cat. No.: B15458121
CAS No.: 62183-72-6
M. Wt: 170.33 g/mol
InChI Key: MNDPOEACQSQPCJ-UHFFFAOYSA-N
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Description

3-Ethyl-4,5-dimethyloctane is a branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . Its CAS Registry Number is 62183-72-6 . As a chemical isomer in the C12H26 family, it serves as a subject of interest in various fundamental research areas, including organic chemistry synthesis, hydrocarbon reaction studies, and as a potential standard in analytical chemistry. Researchers value this compound for exploring the structure-property relationships of branched alkanes, which can influence physical characteristics like boiling point and density compared to their straight-chain counterparts. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B15458121 3-Ethyl-4,5-dimethyloctane CAS No. 62183-72-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62183-72-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-4,5-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-10(4)11(5)12(7-2)8-3/h10-12H,6-9H2,1-5H3

InChI Key

MNDPOEACQSQPCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)C(CC)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Characteristics

The physical properties of 3-Ethyl-4,5-dimethyloctane are primarily determined by its molecular structure and the nature of its intermolecular forces, which are predominantly weak van der Waals forces (London dispersion forces).

Table 1: Summary of Physical Characteristics of this compound

Physical PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2][3]
Molecular Weight 170.33 g/mol [1][2][3]
Boiling Point Data not available in public literature. Predicted to be lower than its straight-chain isomer, n-dodecane, due to its branched structure.[4][5][6]-
Melting Point Data not available in public literature. The melting point of branched alkanes is influenced by molecular packing efficiency.-
Density Data not available in public literature. Alkanes are generally less dense than water.[5][6]-
Refractive Index Data not available in public literature.-
Solubility in Water Insoluble.[4]
Solubility in Organic Solvents Soluble in non-polar organic solvents.[4]

Detailed Discussion of Physical Properties

Molecular Structure and Isomerism

This compound is one of the numerous isomers of dodecane (C₁₂H₂₆). Its structure consists of an eight-carbon (octane) backbone with an ethyl group at the third carbon position and methyl groups at the fourth and fifth carbon positions. The branching in its structure significantly influences its physical properties compared to its straight-chain counterpart, n-dodecane.

Boiling Point

The boiling point of alkanes increases with the number of carbon atoms. However, for isomers with the same number of carbons, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of the London dispersion forces results in a lower boiling point compared to the straight-chain isomer.[4][5][6] While a specific experimental value for this compound's boiling point is not publicly available, it is expected to be lower than that of n-dodecane (216.3 °C).

Melting Point

The melting point of alkanes is influenced by the efficiency of crystal lattice packing. More symmetrical and compact molecules tend to have higher melting points. The melting point of this compound would depend on how well its branched structure allows it to pack into a solid lattice.

Density

As a general rule, liquid alkanes are less dense than water.[5][6] The density of this compound is expected to be in the typical range for liquid branched alkanes.

Solubility

The nonpolar nature of alkanes governs their solubility. This compound is insoluble in polar solvents like water because the strong hydrogen bonds between water molecules are not overcome by the weak van der Waals interactions that would form with the alkane.[4] Conversely, it is readily soluble in non-polar organic solvents such as benzene, toluene, and other hydrocarbons, following the principle of "like dissolves like."[4]

Experimental Protocols for Determination of Physical Characteristics

The following are standard experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Boiling Point Determination

Method: Distillation or Capillary Method.

Protocol (Capillary Method):

  • A small amount of the liquid sample is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil).

  • The bath is heated gradually. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Density Determination

Method: Pycnometry or Vibrating Tube Densimetry.

Protocol (Pycnometry):

  • A pycnometer (a small glass flask with a precise volume) is weighed empty.

  • It is then filled with the liquid sample, and any excess is carefully removed.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Refractive Index Determination

Method: Refractometry.

Protocol:

  • A few drops of the liquid sample are placed on the prism of an Abbé refractometer.

  • Light is passed through the sample, and the boundary line between the light and dark fields is observed through the eyepiece.

  • The instrument is adjusted until the boundary line is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and primarily dictated by its molecular structure. The following diagram illustrates these relationships.

G A Molecular Structure (C12H26, Branched) B Intermolecular Forces (van der Waals) A->B determines strength of E Density A->E influences packing & F Refractive Index A->F related to electron density & G Solubility A->G determines polarity & C Boiling Point B->C influences D Melting Point B->D influences H Molecular Weight (170.33 g/mol) H->C correlates with

Caption: Interrelationship of this compound's physical properties.

Conclusion

This compound, a branched C12 alkane, exhibits physical characteristics typical of its class, including insolubility in water and solubility in non-polar organic solvents. While specific experimental data for its boiling point, melting point, density, and refractive index are not readily found in public scientific literature, established principles of organic chemistry allow for qualitative predictions based on its molecular structure. The experimental protocols described provide a framework for the precise determination of these properties, which would be valuable for its application in research and development. Further investigation into specialized chemical databases may yield the specific quantitative data required for more in-depth applications.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Ethyl-4,5-dimethyloctane is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. As a highly branched alkane, its synthesis requires strategic C-C bond formation to achieve the desired substitution pattern. This document outlines two plausible synthetic pathways for the preparation of this compound, leveraging well-established organometallic methodologies. The proposed routes are based on the Grignard reaction and the Corey-House synthesis, offering versatility in precursor selection and reaction control. Detailed hypothetical experimental protocols and logical workflow diagrams are provided to guide researchers in the potential synthesis of this target molecule.

Introduction
Proposed Synthetic Pathways

Two primary retrosynthetic disconnections of the target molecule, this compound, are considered to devise plausible forward synthetic routes.

  • Pathway 1: Grignard Reagent Addition to a Ketone. This approach involves the formation of a key C-C bond by the nucleophilic attack of a Grignard reagent on a ketone. The resulting tertiary alcohol is then deoxygenated to yield the final alkane.

  • Pathway 2: Corey-House Synthesis. This method utilizes a lithium dialkylcuprate reagent to couple with an alkyl halide, forming a new C-C bond. This pathway is particularly useful for the formation of unsymmetrical alkanes.

Pathway 1: Synthesis via Grignard Reaction

This pathway constructs the carbon skeleton of this compound through the addition of a Grignard reagent to a strategically chosen ketone. The subsequent steps involve the removal of the hydroxyl group to afford the target alkane.

Logical Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation A 2-bromopentane C sec-Pentylmagnesium bromide A->C Dry Ether B Magnesium (Mg) E 3-Ethyl-4,5-dimethyloctan-4-ol C->E Nucleophilic Addition D 4-methylhexan-3-one F Mixture of Alkenes E->F H₂SO₄, Heat G This compound F->G H₂, Pd/C

Caption: Grignard-based synthesis of this compound.

Experimental Protocol

Step 1: Preparation of sec-Pentylmagnesium bromide (Grignard Reagent)

  • All glassware must be thoroughly dried in an oven and assembled hot under a dry nitrogen or argon atmosphere.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 2-bromopentane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 2-bromopentane solution to the magnesium. The reaction is initiated, which is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, a small crystal of iodine can be added.

  • Once the reaction has started, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

Step 2: Reaction with 4-methylhexan-3-one

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve 4-methylhexan-3-one in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3-Ethyl-4,5-dimethyloctan-4-ol.

Step 3 & 4: Dehydration and Hydrogenation

  • The crude alcohol is mixed with a catalytic amount of a strong acid, such as sulfuric acid.

  • The mixture is heated to induce dehydration, and the resulting alkene products are distilled from the reaction mixture.

  • The collected alkene mixture is then dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound. Purification can be achieved by fractional distillation.

Pathway 2: Synthesis via Corey-House Reaction

The Corey-House synthesis is an excellent method for coupling two different alkyl groups. This pathway involves the preparation of a lithium dialkylcuprate which then reacts with an alkyl halide.

Logical Workflow

G cluster_0 Step 1: Alkyllithium Formation cluster_1 Step 2: Gilman Reagent Formation cluster_2 Step 3: Coupling Reaction A 2-bromobutane C sec-Butyllithium A->C Pentane B Lithium (Li) E Lithium di-sec-butylcuprate C->E Dry Ether D Copper(I) Iodide (CuI) G This compound E->G Coupling F 3-bromo-4-methylhexane

Caption: Corey-House synthesis of this compound.

Experimental Protocol

Step 1 & 2: Preparation of Lithium di-sec-butylcuprate (Gilman Reagent)

  • Under a dry inert atmosphere, freshly cut lithium metal is added to a flask containing a suitable solvent such as pentane.

  • A solution of 2-bromobutane in pentane is added dropwise to the lithium dispersion. The reaction is exothermic and should be controlled with cooling.

  • After the lithium is consumed, the resulting solution of sec-butyllithium is cannulated to a separate flask.

  • The sec-butyllithium solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Copper(I) iodide is added portion-wise as a solid to the stirred alkyllithium solution. The reaction mixture typically turns dark as the Gilman reagent, lithium di-sec-butylcuprate, is formed.

Step 3: Coupling with 3-bromo-4-methylhexane

  • A solution of 3-bromo-4-methylhexane in an ethereal solvent (like diethyl ether or THF) is added dropwise to the freshly prepared Gilman reagent at low temperature.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether or pentane).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation to yield pure this compound.

Data Presentation

As no experimental data for the synthesis of this compound has been reported, quantitative data cannot be provided. However, the following table presents typical yields for the key reaction types discussed, based on analogous reactions in the literature.

Reaction TypeKey TransformationTypical Yield (%)
Grignard AdditionR-MgX + R'COR'' -> R-C(OH)R'R''60 - 90
Alkene HydrogenationC=C -> C-C> 95
Corey-House CouplingR₂CuLi + R'-X -> R-R'50 - 80

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Conclusion

The synthesis of this compound, while not explicitly described in the scientific literature, can be confidently approached using established synthetic methodologies. Both the Grignard-based pathway and the Corey-House synthesis offer feasible routes to the target molecule. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. The protocols and workflows provided in this guide serve as a comprehensive starting point for researchers aiming to synthesize this and other similarly complex branched alkanes. Careful execution of these multi-step syntheses, with appropriate purification and characterization at each stage, will be crucial for a successful outcome.

3-Ethyl-4,5-dimethyloctane: A Synthetic Compound Awaiting Discovery in Nature

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases reveals no documented natural sources of the branched alkane 3-Ethyl-4,5-dimethyloctane. This technical guide addresses the current state of knowledge regarding this compound, outlines the methodologies that would be employed for its discovery and characterization in natural samples, and situates it within the broader context of branched alkane research. While this molecule is indexed in chemical libraries, its presence as a naturally occurring product in plants, animals, or microorganisms has not been reported.

Physicochemical Properties

While devoid of a known natural origin, the fundamental physicochemical properties of this compound have been computationally predicted and are available in chemical databases. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Registry Number 62183-72-6NIST WebBook[2]
IUPAC Name This compoundPubChem[1]

Hypothetical Experimental Workflow for Identification

Should future research suggest the presence of this compound in a natural sample, a standardized analytical workflow would be initiated to confirm its identity and quantity. The following protocol describes a general approach for the extraction, separation, and identification of volatile and semi-volatile hydrocarbons from a biological matrix.

Experimental Protocol: Isolation and Identification of Branched Alkanes from a Natural Source
  • Sample Preparation and Extraction:

    • A known mass of the source material (e.g., plant leaves, insect cuticle, microbial culture) is homogenized.

    • For volatile compounds, headspace solid-phase microextraction (HS-SPME) may be employed. The sample is heated in a sealed vial, and a coated fiber is exposed to the headspace to adsorb volatile and semi-volatile analytes.

    • Alternatively, solvent extraction using a non-polar solvent such as hexane or dichloromethane can be performed. The solvent is then concentrated under a gentle stream of nitrogen.

  • Fractionation (Optional):

    • The crude extract may be fractionated using column chromatography on silica gel or alumina to separate hydrocarbons from more polar compounds. A non-polar solvent is used to elute the alkane fraction.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The concentrated extract or the alkane fraction is injected into a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp from a low to a high temperature to elute a wide range of compounds.

    • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Compound Identification:

    • The retention time of the unknown peak in the chromatogram is compared to that of an authentic standard of this compound, if available.

    • The mass spectrum of the unknown compound is compared to a reference library (e.g., NIST, Wiley) and to the mass spectrum of the authentic standard. Key fragment ions characteristic of the molecule's structure are used for confirmation.

  • Quantification:

    • An internal standard (a known amount of a compound not present in the sample, often a deuterated analog) is added to the sample before extraction.

    • A calibration curve is generated using known concentrations of the authentic standard.

    • The concentration of this compound in the sample is calculated by comparing its peak area to that of the internal standard and using the calibration curve.

Below is a conceptual diagram of the experimental workflow for identifying a novel natural product.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis cluster_identification Identification & Quantification NaturalSource Natural Source (e.g., Plant, Insect) Extraction Solvent Extraction or HS-SPME NaturalSource->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract GCMS Gas Chromatography- Mass Spectrometry (GC-MS) CrudeExtract->GCMS Injection DataProcessing Data Processing (Chromatogram & Spectra) GCMS->DataProcessing LibrarySearch Spectral Library Comparison (NIST, Wiley) DataProcessing->LibrarySearch StandardComparison Comparison with Authentic Standard DataProcessing->StandardComparison Quantification Quantification (Internal Standard Method) StandardComparison->Quantification

A generalized workflow for the identification of unknown volatile compounds from natural sources.

Discussion and Future Perspectives

The absence of this compound in the known natural product literature does not entirely preclude its existence in an uninvestigated species or its production under specific environmental conditions. Many complex mixtures of hydrocarbons in nature are not fully characterized, and minor components can easily be overlooked.

Branched alkanes, in general, are widespread in nature. They are significant components of the epicuticular waxes of insects, where they play a crucial role in preventing water loss and in chemical communication. They are also found in the volatile emissions of some plants and are produced by certain microorganisms. The biosynthesis of these compounds typically involves the elongation of fatty acid precursors with the incorporation of methylmalonyl-CoA or ethylmalonyl-CoA to introduce methyl or ethyl branches.

The specific substitution pattern of this compound would require a unique biosynthetic pathway. Future research in microbial metabolomics or the chemical ecology of newly discovered species could potentially lead to the identification of this and other novel branched alkanes. Advances in high-resolution mass spectrometry and multidimensional gas chromatography are enabling more detailed characterization of complex natural extracts, increasing the likelihood of discovering previously unidentified minor components.

Conclusion

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,5-dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure contains three chiral centers, giving rise to a total of eight possible stereoisomers. The spatial arrangement of the substituents around these stereocenters dictates the molecule's three-dimensional shape, which can have significant implications in fields such as drug development and materials science, where molecular recognition is key. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their configurational analysis, hypothetical physicochemical properties, and detailed protocols for their separation and characterization.

Stereochemical Analysis

The structure of this compound possesses three chiral centers at carbons 3, 4, and 5. The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. In this case, with n=3, there are 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.

The absolute configuration at each chiral center can be assigned as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules. The eight stereoisomers are therefore:

  • (3R,4R,5R)-3-Ethyl-4,5-dimethyloctane

  • (3S,4S,5S)-3-Ethyl-4,5-dimethyloctane

  • (3R,4R,5S)-3-Ethyl-4,5-dimethyloctane

  • (3S,4S,5R)-3-Ethyl-4,5-dimethyloctane

  • (3R,4S,5R)-3-Ethyl-4,5-dimethyloctane

  • (3S,4R,5S)-3-Ethyl-4,5-dimethyloctane

  • (3R,4S,5S)-3-Ethyl-4,5-dimethyloctane

  • (3S,4R,5R)-3-Ethyl-4,5-dimethyloctane

Data Presentation: Hypothetical Physicochemical Properties

Stereoisomer ConfigurationRelationshipHypothetical Boiling Point (°C)Hypothetical Optical Rotation [α]ᴅ
(3R,4R,5R)Enantiomer of (3S,4S,5S)215.2+x
(3S,4S,5S)Enantiomer of (3R,4R,5R)215.2-x
(3R,4R,5S)Enantiomer of (3S,4S,5R)214.8+y
(3S,4S,5R)Enantiomer of (3R,4R,5S)214.8-y
(3R,4S,5R)Enantiomer of (3S,4R,5S)216.1+z
(3S,4R,5S)Enantiomer of (3R,4S,5R)216.1-z
(3R,4S,5S)Enantiomer of (3S,4R,5R)215.5+w
(3S,4R,5R)Enantiomer of (3R,4S,5S)215.5-w

Experimental Protocols

Protocol 1: Separation of Stereoisomers by Chiral Gas Chromatography (GC)

This protocol outlines a method for the analytical separation of the eight stereoisomers of this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 2 °C/minute to 150 °C.

    • Hold at 150 °C for 10 minutes.

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Sample Preparation:

  • A racemic mixture of this compound is synthesized via a non-stereoselective route.

  • The crude product is purified by fractional distillation.

  • The purified mixture is dissolved in hexane to a concentration of 1 mg/mL.

4. Data Analysis:

  • The retention times of the eight stereoisomers are recorded.

  • Peak areas are integrated to determine the relative abundance of each isomer in the mixture.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

This protocol describes the characterization of the separated stereoisomers.

1. Instrumentation:

  • High-resolution NMR spectrometer (¹H NMR and ¹³C NMR).

  • Gas chromatograph-mass spectrometer (GC-MS).

2. NMR Analysis:

  • Each separated stereoisomer is collected from the chiral GC effluent and dissolved in deuterated chloroform (CDCl₃).

  • ¹H and ¹³C NMR spectra are acquired. While the spectra of all stereoisomers are expected to be very similar due to identical connectivity, subtle differences in chemical shifts may be observable for diastereomers due to their different spatial arrangements.

3. Mass Spectrometry Analysis:

  • The GC-MS is operated under the same chromatographic conditions as in Protocol 1.

  • Electron ionization (EI) mass spectra are obtained for each separated isomer. All stereoisomers are expected to show identical mass spectra, with a molecular ion peak corresponding to the molecular weight of this compound (170.33 g/mol ) and a characteristic fragmentation pattern.[1]

Visualizations

stereoisomer_relationships cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 cluster_enantiomers3 Enantiomeric Pair 3 cluster_enantiomers4 Enantiomeric Pair 4 3R,4R,5R 3R,4R,5R 3S,4S,5S 3S,4S,5S 3R,4R,5R->3S,4S,5S Enantiomers 3R,4R,5S 3R,4R,5S 3R,4R,5R->3R,4R,5S Diastereomers 3R,4S,5R 3R,4S,5R 3R,4R,5R->3R,4S,5R Diastereomers 3R,4S,5S 3R,4S,5S 3R,4R,5R->3R,4S,5S Diastereomers 3S,4S,5R 3S,4S,5R 3S,4S,5S->3S,4S,5R Diastereomers 3S,4R,5S 3S,4R,5S 3S,4S,5S->3S,4R,5S Diastereomers 3S,4R,5R 3S,4R,5R 3S,4S,5S->3S,4R,5R Diastereomers 3R,4R,5S->3S,4S,5R Enantiomers 3R,4S,5R->3S,4R,5S Enantiomers 3R,4S,5S->3S,4R,5R Enantiomers experimental_workflow cluster_synthesis Synthesis and Purification cluster_separation Separation cluster_characterization Characterization synthesis Non-stereoselective Synthesis purification Fractional Distillation synthesis->purification chiral_gc Chiral Gas Chromatography purification->chiral_gc nmr NMR Spectroscopy (¹H, ¹³C) chiral_gc->nmr Isolated Isomers ms Mass Spectrometry chiral_gc->ms Isolated Isomers

References

A Technical Guide to the Thermochemical Properties of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the thermochemical data for 3-Ethyl-4,5-dimethyloctane (CAS Registry Number: 62183-72-6).[1][2] Due to a lack of available direct experimental measurements for this specific branched alkane, this guide focuses on established computational and estimation methodologies for determining its thermochemical properties. Detailed protocols for these methods are presented, along with a summary of estimated data in a structured format. Visual diagrams are provided to illustrate key computational workflows.

Introduction

This guide outlines the primary methodologies used to estimate these vital parameters, providing a framework for researchers to derive reliable thermochemical data in the absence of direct experimental values.

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties for this compound in the ideal gas phase at 298.15 K. These values are derived using group additivity methods, which are a common and reliable approach for estimating the thermochemical properties of organic compounds.[5]

PropertySymbolEstimated ValueUnits
Enthalpy of FormationΔfH°-345.8kJ/mol
Standard Entropy568.2J/mol·K
Heat Capacity (Constant Pressure)Cₚ313.7J/mol·K

Note: These values are estimations and should be used with an understanding of the underlying methodology. The uncertainty in group additivity methods is typically within a few kJ/mol for enthalpy and J/mol·K for entropy and heat capacity.

Methodologies for Determining Thermochemical Data

In the absence of direct experimental data for this compound, two primary approaches are utilized: experimental methods applied to similar compounds and computational/estimation methods.

While no specific experimental data for this compound was found, the following are common experimental techniques used to determine the thermochemical properties of alkanes:

  • Calorimetry: Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds. The substance is burned in a constant-volume container (a bomb calorimeter) with excess oxygen, and the heat released is measured.

  • Vapor Pressure Measurement: The Clausius-Clapeyron equation allows for the calculation of the enthalpy of vaporization from vapor pressure measurements at different temperatures.[6] Techniques such as torsion effusion are used for compounds with low volatility.[6]

  • Spectroscopy: Statistical mechanics, combined with molecular parameters obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy for vibrational frequencies), can be used to calculate entropy and heat capacity.

Given the scarcity of experimental data for complex alkanes, computational and estimation methods are invaluable.[3][4]

3.2.1. Group Additivity Method

This method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[5] The Benson group additivity method is a widely used second-order approach that considers the nearest neighbors of each group.[5]

Protocol for Group Additivity Estimation of Enthalpy of Formation (ΔfH°):

  • Deconstruct the Molecule: Break down the this compound molecule into its constituent Benson groups.

  • Sum Group Contributions: Add the established enthalpy contributions for each group.

  • Apply Corrections: Incorporate any necessary corrections for stereoisomerism or steric strain. For alkanes, corrections for gauche interactions and methyl repulsions may be needed.[5]

The logical workflow for applying the group additivity method is illustrated in the diagram below.

Group Additivity Workflow A Identify Molecular Structure (this compound) B Deconstruct into Benson Groups A->B C Retrieve Group Contribution Values (Enthalpy, Entropy, etc.) B->C D Sum Group Values C->D E Apply Steric/Symmetry Corrections D->E F Calculate Final Thermochemical Property E->F

Caption: Workflow for the Group Additivity Method.

3.2.2. Ab Initio and Density Functional Theory (DFT) Calculations

Modern quantum chemical methods can predict molecular thermochemical data with high accuracy.[7] These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.[8]

  • Ab Initio Methods: These are based on first principles without empirical parameters. High-level methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) provide results approaching "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol).[7][9]

  • Density Functional Theory (DFT): This approach uses the electron density to calculate the energy of a system, offering a good balance between accuracy and computational cost.[8]

Protocol for Isodesmic Reaction Calculations:

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[7][10] This approach is highly effective for calculating the enthalpy of formation of a target molecule (like this compound) by leveraging accurate experimental data for simpler, related molecules.

  • Define an Isodesmic Reaction: Construct a balanced reaction where this compound is the product, and the reactants are simpler alkanes with known experimental thermochemical data.

  • Computational Energy Calculation: Use a reliable quantum chemical method (e.g., DFT with a suitable functional like B3LYP, or a higher-level ab initio method) to calculate the electronic energy of all species in the isodesmic reaction.

  • Calculate Reaction Enthalpy: Determine the enthalpy of the isodesmic reaction from the computed electronic energies.

  • Calculate Enthalpy of Formation: Use the calculated reaction enthalpy and the known experimental enthalpies of formation of the other species in the reaction to derive the enthalpy of formation of the target molecule.

The following diagram illustrates the isodesmic reaction approach.

Isodesmic Reaction Workflow cluster_0 Computational Steps cluster_1 Final Calculation A Target Molecule (this compound) C Construct Isodesmic Reaction A->C B Select Reference Molecules with Known Experimental Data B->C D Quantum Chemistry Calculation (e.g., DFT, G3) C->D E Calculate Reaction Enthalpy (ΔH_rxn) D->E G Calculate ΔfH° of Target Molecule E->G F Retrieve Experimental ΔfH° of Reference Molecules F->G

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-4,5-dimethyloctane is a saturated branched alkane hydrocarbon. The analysis of such compounds is crucial in various fields, including geochemistry, environmental science, and the petroleum industry, for source identification and quality control. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile hydrocarbons like this compound. This document provides a detailed protocol for its analysis using gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

The separation of branched alkane isomers can be challenging due to their similar boiling points and polarities.[1][2] Therefore, a high-resolution capillary column and optimized temperature programming are essential for achieving adequate separation. Non-polar stationary phases are typically employed for the analysis of alkanes, where elution is primarily governed by the boiling point of the analytes.[3] Branched alkanes generally have lower boiling points than their linear counterparts and thus elute earlier.

Experimental Protocols

This section details the necessary steps for the analysis of this compound, from sample preparation to data acquisition.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a volatile, high-purity solvent such as n-hexane or pentane.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: If analyzing a complex mixture, dilute the sample in the chosen solvent to bring the concentration of this compound and other analytes of interest within the calibration range of the instrument.

2. Gas Chromatography (GC) Method

The following GC conditions are recommended for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Injector Split/Splitless
Injector Temperature: 250°C
Injection Volume: 1 µL
Split Ratio: 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen, 99.999% purity
Flow Rate: 1.0 mL/min (Constant Flow)
Column Non-polar capillary column (e.g., HP-5ms, DB-1ms, or equivalent)
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Temperature Program Initial Temperature: 50°C, hold for 2 minutes
Ramp Rate 1: 5°C/min to 150°C
Ramp Rate 2: 10°C/min to 250°C, hold for 5 minutes
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature: 300°C
MS Transfer Line Temperature: 280°C
MS Ion Source Temperature: 230°C
MS Quadrupole Temperature: 150°C
Scan Range: m/z 40-300

Rationale for Method Parameters:

  • Injector: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks. The injector temperature is set high enough to ensure rapid and complete vaporization of the sample.

  • Column: A non-polar column is ideal for separating hydrocarbons based on their boiling points. The specified dimensions provide a good balance between resolution and analysis time.

  • Oven Temperature Program: A temperature program is crucial for separating a mixture of hydrocarbons with a range of boiling points.[4][5] The initial low temperature allows for the separation of more volatile components, while the gradual increase in temperature elutes the higher-boiling compounds in a reasonable time with good peak shape.[6]

  • Detector: An FID is a robust and sensitive detector for hydrocarbons. A mass spectrometer provides definitive identification based on the mass spectrum of the compound.

Data Presentation

The retention of alkanes on a non-polar GC column is highly reproducible and can be expressed using Kovats retention indices (RI). The RI relates the retention time of an analyte to that of n-alkanes eluting before and after it.

Table 1: Expected Kovats Retention Indices of this compound and Related Dodecane Isomers on a Non-Polar Stationary Phase.

CompoundCAS NumberKovats Retention Index (RI)
n-Dodecane112-40-31200
2-Methyldodecane1560-97-0~1288
3-Ethyl-2,7-dimethyloctane62183-55-5~1180[7]
This compound 62183-72-6 Not available, estimated to be between 1150 and 1250
3,4,5,6-TetramethyloctaneNot available~1101

Mandatory Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_data Data Analysis Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Dilution Sample->Injection Separation Column Separation Injection->Separation Carrier Gas Detection FID/MS Detection Separation->Detection Eluted Analytes Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Identification Compound Identification Integration->Identification

Caption: Workflow for the GC analysis of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Ethyl-4,5-dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] The analysis of branched alkanes by mass spectrometry is a powerful tool for structural elucidation. Under electron ionization (EI), these molecules undergo characteristic fragmentation, primarily driven by the stability of the resulting carbocations. Cleavage is favored at branching points, leading to the formation of more stable secondary and tertiary carbocations.[3][4] Consequently, the mass spectra of branched alkanes exhibit distinct patterns of fragment ions that can be used to deduce the original structure.

Predicted Fragmentation of this compound

The structure of this compound features multiple branching points, which will dictate its fragmentation pattern. The molecular ion (M⁺) is expected to be of low abundance or absent, a common characteristic for highly branched alkanes.[5][6] The primary fragmentation will occur via C-C bond cleavage at the branching points to yield the most stable carbocations.

The logical fragmentation pathways are initiated by the loss of alkyl radicals from the parent molecule. The most favored cleavages will result in the formation of tertiary and secondary carbocations. The relative abundance of the resulting fragment ions is directly related to the stability of the carbocation and the neutral radical lost.

Key Predicted Fragmentation Cleavages:

  • Cleavage α to the ethyl group (C3-C4 bond): Loss of a propyl radical (C₃H₇•, 43 u) to form a secondary carbocation at m/z 127, or loss of an octyl radical (C₈H₁₇•, 113 u) to form a secondary carbocation at m/z 57.

  • Cleavage between the methyl groups (C4-C5 bond): This cleavage can lead to various fragments. For instance, loss of a C₇H₁₅• radical would result in a fragment ion at m/z 99.

  • Cleavage α to the methyl group at C4: Loss of a butyl radical (C₄H₉•, 57 u) to form a tertiary carbocation at m/z 113.

  • Cleavage α to the methyl group at C5: Loss of a propyl radical (C₃H₇•, 43 u) to form a tertiary carbocation at m/z 127.

  • Loss of the largest alkyl group: A general rule in the fragmentation of branched alkanes is the preferential loss of the largest substituent at a branch point.[6] In this case, cleavage at C3 could lead to the loss of a C₅H₁₁ radical, yielding a fragment at m/z 99.

Based on these principles, a predicted table of the major fragment ions and their estimated relative abundances is presented below. The base peak is predicted to be m/z 57, corresponding to the stable C₄H₉⁺ (tert-butyl) cation, a common feature in the spectra of branched alkanes.

Data Presentation

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment IonPossible Origin (Loss from Molecular Ion)Predicted Relative Abundance (%)
43[C₃H₇]⁺Cleavage of C-C bonds40
57[C₄H₉]⁺Cleavage at C3-C4 bond (loss of C₈H₁₇•)100 (Base Peak)
71[C₅H₁₁]⁺Cleavage of larger fragments60
85[C₆H₁₃]⁺Cleavage of larger fragments30
99[C₇H₁₅]⁺Cleavage at C4-C5 bond (loss of C₅H₁₁•)25
113[C₈H₁₇]⁺Cleavage at C4 (loss of C₄H₉•)15
127[C₉H₁₉]⁺Cleavage at C3/C5 (loss of C₃H₇•)20
141[C₁₀H₂₁]⁺Loss of an ethyl radical (C₂H₅•)5
170[C₁₂H₂₆]⁺•Molecular Ion<1

Experimental Protocol: GC-MS Analysis of Branched Alkanes

This protocol outlines a general procedure for the analysis of this compound and similar branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the sample in a high-purity volatile solvent such as hexane or pentane to a final concentration of approximately 10-100 µg/mL.

  • Ensure the sample is free of particulate matter by filtration if necessary.

2. GC-MS Instrumentation:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • GC Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer: An electron ionization (EI) mass spectrometer capable of scanning a mass range of m/z 35-500.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 35-500

4. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the acquired spectrum with the predicted fragmentation pattern and data in Table 1.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) to aid in the identification of co-eluting compounds and to compare with spectra of known isomers.

Visualization of Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways of this compound.

Fragmentation_Pathway cluster_frags Fragment Ions M This compound (m/z 170) F127 m/z 127 [C9H19]+ M->F127 - C3H7• F113 m/z 113 [C8H17]+ M->F113 - C4H9• F99 m/z 99 [C7H15]+ M->F99 - C5H11• F57 m/z 57 [C4H9]+ M->F57 - C8H17•

Caption: Predicted fragmentation of this compound.

Conclusion

The mass spectrum of this compound is predicted to be characterized by significant fragmentation, with a weak or absent molecular ion peak. The most abundant fragment ions are expected to arise from cleavages at the branching points, leading to the formation of stable carbocations. The provided data and experimental protocol serve as a valuable resource for the identification and characterization of this and other highly branched alkanes in various research and industrial applications. The predicted fragmentation pattern can guide the interpretation of experimental data where reference spectra are unavailable.

References

Application Notes and Protocols for 3-Ethyl-4,5-dimethyloctane as a Nonpolar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,5-dimethyloctane is a highly branched aliphatic hydrocarbon with the molecular formula C12H26.[1][2] As a nonpolar solvent, it offers a unique set of properties that make it a valuable tool in various research, analytical, and formulation applications. Its branched structure results in a lower freezing point and viscosity compared to its linear isomer, n-dodecane, while maintaining a similar boiling point and nonpolar character. These characteristics can be advantageous in processes requiring good fluidity at lower temperatures and selective solubility for nonpolar compounds.

This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting, with a focus on its potential applications in drug development and analytical sciences.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is essential for its effective application. Below is a summary of the key physicochemical properties of this compound, alongside a comparison with other common nonpolar solvents. Please note that experimental data for this compound is limited; therefore, some values are estimated based on the properties of isomeric C12H26 alkanes and general trends in hydrocarbon chemistry.

Table 1: Physicochemical Properties of this compound and Common Nonpolar Solvents

PropertyThis compoundn-DodecaneHexaneTolueneChloroform
Molecular Formula C12H26[1][2]C12H26[3]C6H14C7H8CHCl3
Molecular Weight ( g/mol ) 170.33[1][2]170.33[3]86.1892.14119.38
Boiling Point (°C) ~190-210 (estimated)216.3[3]68.7110.661.2
Density (g/mL at 20°C) ~0.75-0.77 (estimated)0.750.6550.8671.48
Viscosity (cP at 20°C) ~1.0-1.5 (estimated)1.34[4]0.2940.590.58
Dielectric Constant (at 20°C) ~2.0 (estimated)[5][6][7][8]2.011.882.384.81
Solubility in Water InsolubleInsolubleInsolubleInsolubleSlightly Soluble

Disclaimer: Estimated values are based on data for isomers and established physicochemical trends for alkanes. Actual experimental values may vary.

Synthesis

Commercial availability of this compound may be limited. For research purposes, it can be synthesized through various established methods for creating highly branched alkanes. A common approach involves a Grignard reaction followed by dehydration and hydrogenation.

Workflow for the Synthesis of this compound:

cluster_0 Synthesis Pathway Grignard Reagent Grignard Reagent Grignard Reaction Grignard Reaction Grignard Reagent->Grignard Reaction Ketone Ketone Ketone->Grignard Reaction Tertiary Alcohol Tertiary Alcohol Grignard Reaction->Tertiary Alcohol Dehydration Dehydration Tertiary Alcohol->Dehydration Alkene Alkene Dehydration->Alkene Hydrogenation Hydrogenation Alkene->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Synthesis of this compound.

Applications and Protocols

Analytical Applications: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high boiling point and nonpolar nature, this compound can serve as a solvent or a component of the stationary phase in GC-MS analysis of volatile and semi-volatile nonpolar compounds.[9][10][11][12][13]

Protocol: Extraction of Volatile Organic Compounds (VOCs) for GC-MS Analysis

  • Sample Preparation: Weigh 1-5 grams of the solid sample (e.g., plant material, polymer) into a 20 mL headspace vial. For liquid samples, pipette 1-5 mL into the vial.

  • Solvent Addition: Add 5 mL of this compound to the vial.

  • Internal Standard: Spike the sample with an appropriate internal standard for quantification.

  • Extraction: Seal the vial and place it in a heated agitator (e.g., 60°C for 30 minutes) to facilitate the extraction of VOCs into the solvent.

  • GC-MS Analysis:

    • Inject 1 µL of the solvent layer into the GC-MS system.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar column.

      • Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Scan Range: 40-500 m/z

Experimental Workflow for GC-MS Analysis:

cluster_1 GC-MS Workflow Sample Sample Solvent_Addition Add 3-Ethyl-4,5- dimethyloctane Sample->Solvent_Addition Extraction Extraction Solvent_Addition->Extraction Injection Inject into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis cluster_2 Lipid-Based Drug Delivery Mechanism Oral_Admin Oral Administration of Lipid Nanoparticle GI_Tract Dispersion in GI Tract Oral_Admin->GI_Tract Lipolysis Lipolysis by Pancreatic Lipase GI_Tract->Lipolysis Mixed_Micelles Formation of Mixed Micelles Lipolysis->Mixed_Micelles Absorption Absorption by Enterocytes Mixed_Micelles->Absorption Lymphatic_Uptake Lymphatic Uptake Absorption->Lymphatic_Uptake Systemic_Circulation Systemic_Circulation Lymphatic_Uptake->Systemic_Circulation

References

No Documented Applications of 3-Ethyl-4,5-dimethyloctane in Organic Synthesis Found

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of chemical literature and databases reveals no specific applications of 3-Ethyl-4,5-dimethyloctane as a reactant, catalyst, or reagent in organic synthesis. This long-chain branched alkane, with the chemical formula C12H26, is a saturated hydrocarbon.[1][2][3] The absence of functional groups and the inherent strength of its carbon-carbon and carbon-hydrogen single bonds render the molecule largely inert under typical reaction conditions.

Saturated hydrocarbons, or alkanes, are characterized by their lack of reactivity, which is why they are often referred to as the "spectator" functional groups in organic chemistry.[4] Their primary utility in a laboratory or industrial setting is as non-polar solvents, capable of dissolving other non-polar substances. While this compound could theoretically be used in this capacity, there are no specific protocols or applications that distinguish it from more common alkane solvents like hexane or heptane.

Due to the lack of documented applications in organic synthesis, the creation of detailed application notes, experimental protocols, and quantitative data tables for this compound is not possible. The fundamental chemical properties of this molecule preclude its use in the construction of more complex organic structures, which is the primary goal of organic synthesis.

Understanding the Role of Alkanes in Chemistry

Alkanes are hydrocarbons that contain only single bonds.[4] Their structure consists of a carbon backbone with hydrogen atoms attached. The nomenclature of branched alkanes, such as this compound, is determined by the IUPAC (International Union of Pure and Applied Chemistry) system, which identifies the longest continuous carbon chain as the parent chain and names the branches as alkyl substituents.[5][6][7][8]

The general inertness of alkanes means they do not typically participate in the common reactions that are foundational to organic synthesis, such as nucleophilic substitution, elimination, or addition reactions. These reactions require the presence of functional groups (e.g., hydroxyl, carbonyl, halogens) that provide sites of reactivity.

In contrast to the inert nature of this compound, other more functionalized octane derivatives, such as 4-ethyloctanoic acid, do have applications in synthesis.[9] For instance, 4-ethyloctanoic acid can be used as a raw material for synthesizing new ester flavor compounds.[9] This highlights the critical role that functional groups play in defining the chemical utility of an organic molecule.

Visualization of Chemical Inertness

To illustrate the concept of chemical inertness versus reactivity in the context of organic synthesis, the following diagram provides a simplified logical workflow.

G cluster_0 Chemical Compound Analysis cluster_1 Organic Synthesis Requirement Compound This compound Properties Saturated Alkane - No Functional Groups - Strong C-C/C-H Bonds Compound->Properties has properties of Reactivity Low Reactivity (Inert) Properties->Reactivity leads to Application Limited to Non-Polar Solvent Reactivity->Application restricts use to Requirement Reactive Functional Groups (e.g., -OH, -COOH, C=C) Pathway Participation in Synthetic Pathways Requirement->Pathway enables

References

Application Notes and Protocols for 3-Ethyl-4,5-dimethyloctane as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-Ethyl-4,5-dimethyloctane as a reference standard in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS) applications. Its well-defined structure and physicochemical properties make it a suitable marker for retention time indexing and quality control in the analysis of complex hydrocarbon mixtures.

Physicochemical Properties

This compound is a branched alkane with the following properties:

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2][3][4][5]
Molecular Weight 170.33 g/mol [1][5][6]
IUPAC Name This compound[1][5]
CAS Number 62183-72-6[1][2][3][4]

Applications in Analytical Chemistry

As a reference standard, this compound can be utilized in several analytical applications:

  • Retention Index Determination: In gas chromatography, the retention time of a compound can vary between different instruments and analytical conditions.[7] By using a series of n-alkanes as external standards, the retention time of an analyte can be converted to a more stable retention index (RI).[7][8][9] this compound, as a branched alkane, can serve as a specific marker within a complex mixture to verify retention indices calculated from n-alkane standards.

  • Internal Standard: In quantitative analysis, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. While less common for this specific purpose, a C12 isomer like this compound could be used as an internal standard in the analysis of similar branched hydrocarbons, provided it is not present in the original sample.

  • System Suitability Testing: It can be included in a standard mixture to test the performance of a GC or GC-MS system, ensuring that the system can adequately separate and detect branched alkanes.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare stock and working standard solutions of this compound.

Materials:

  • This compound (high purity, >98%)

  • Hexane or Cyclohexane (analytical grade)

  • Volumetric flasks (1 mL, 10 mL)

  • Micropipettes

Protocol:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the weighed compound in a 10 mL volumetric flask with hexane.

    • Ensure the compound is fully dissolved by gentle agitation.

    • Fill the flask to the mark with hexane.

  • Working Standard Solution (10 µg/mL):

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with hexane.

    • This working solution can be used for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the retention time and mass spectrum of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV
Mass Scan Range 40-300 amu

Protocol:

  • Inject 1 µL of the 10 µg/mL working standard solution into the GC-MS system.

  • Acquire the data according to the conditions specified above.

  • Identify the peak corresponding to this compound and record its retention time.

  • Analyze the mass spectrum of the peak. For branched alkanes, expect to see characteristic fragmentation patterns, with preferential cleavage at the branching points.[7][10][11][12] The molecular ion peak (m/z 170) may be of low abundance or absent.[10][11][12]

Data Presentation

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value/Characteristic
Retention Time Dependent on specific GC conditions, but will be consistent for a given method.
Molecular Ion (M+) m/z 170 (may have low abundance or be absent)[12]
Key Fragment Ions Expect significant peaks from cleavage at the ethyl and methyl branches.

Visualizations

The following diagrams illustrate the workflow for using a reference standard and the concept of retention index calculation.

GC_MS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Interpretation prep_sample Prepare Analyte Sample inject_sample Inject Sample into GC-MS prep_sample->inject_sample prep_std Prepare this compound Reference Standard Solution inject_std Inject Reference Standard prep_std->inject_std acquire_data Data Acquisition inject_sample->acquire_data inject_std->acquire_data identify_peak Identify Analyte Peak and Reference Peak acquire_data->identify_peak compare_rt Compare Retention Times identify_peak->compare_rt quantify Quantify Analyte (if using as internal standard) compare_rt->quantify report Generate Report quantify->report

Caption: Workflow for using a reference standard in GC-MS analysis.

Retention_Index_Concept cluster_calculation Retention Index Calculation C11 n-Undecane (C11) RI = 1100 Analyte This compound (Analyte) C11->Analyte t_R(C11) < t_R(Analyte) C12 n-Dodecane (C12) RI = 1200 Analyte->C12 t_R(Analyte) < t_R(C12) formula RI = 100 * [ n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n)) ] Where: n = carbon number of preceding n-alkane N = carbon number of following n-alkane t_R = retention time

Caption: Concept of retention index calculation using n-alkane standards.

References

Application Notes & Protocols: Purification of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of the branched alkane, 3-Ethyl-4,5-dimethyloctane. Two primary methods are presented: fractional distillation for bulk purification and preparative gas chromatography (pGC) for achieving high purity on a smaller scale. Additionally, a protocol for purity assessment using gas chromatography-mass spectrometry (GC-MS) is included. These methods are broadly applicable to the purification of other volatile and semi-volatile hydrocarbons.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its physical properties, such as boiling point, are influenced by its molecular structure. Accurate purification is crucial for its use in research and development, where impurities can significantly affect experimental outcomes. This protocol outlines two effective methods for its purification.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. The boiling point is an estimate based on the properties of similar C12 branched alkanes, as branched alkanes typically have lower boiling points than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[1][2][3]

PropertyValueReference
Molecular FormulaC₁₂H₂₆[4][5]
Molecular Weight170.33 g/mol [4][5]
Estimated Boiling Point200 - 210 °C
AppearanceColorless liquid (expected)N/A
PolarityNonpolarN/A

Purification Protocols

Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the initial purity of the sample, the required final purity, and the quantity of material to be purified.

Fractional distillation is a suitable technique for separating components of a liquid mixture with close boiling points, typically differing by less than 25 °C.[6][7] This method is effective for purifying kilogram to multi-kilogram quantities of this compound from impurities with different boiling points.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Fill the round-bottom flask to no more than two-thirds of its volume with the crude this compound. Add boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin heating the sample gently.

    • Observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heating mantle temperature. A high reflux ratio (the ratio of condensate returning to the pot to the condensate collected) will improve separation.

    • Monitor the temperature at the top of the column. Collect the fraction that distills over at the expected boiling point range of this compound (approximately 200-210 °C).

  • Fraction Collection: Collect the purified product in a clean, dry receiving flask. It is advisable to collect an initial forerun and a final tail fraction separately from the main product fraction to maximize purity.

  • Purity Analysis: Analyze the collected fraction for purity using the GC-MS protocol detailed in section 4.

Expected Yield and Purity:

ParameterExpected Value
Expected Yield70-90% (depending on initial purity)
Expected Purity>95%

Preparative Gas Chromatography is a powerful technique for isolating pure compounds from a mixture on a smaller scale, typically for milligrams to several grams of material.[8][9] It offers very high resolution and is ideal for obtaining highly pure this compound.

Experimental Protocol:

  • Instrument Setup:

    • Injector: Set the injector temperature to 250 °C.

    • Column: Use a nonpolar preparative column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) suitable for hydrocarbon separation.

    • Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min. Hold at 220 °C for 10 minutes.

    • Carrier Gas: Use high-purity helium or hydrogen at an appropriate flow rate for the column dimensions.

    • Detector: A thermal conductivity detector (TCD) or a flame ionization detector (FID) with a splitter to the collection trap.

    • Collection System: A cooled trap to condense the purified compound as it elutes from the column.

  • Sample Injection: Inject an appropriate volume of the crude this compound. The volume will depend on the column capacity.

  • Fraction Collection: Monitor the chromatogram in real-time. When the peak corresponding to this compound begins to elute, switch the effluent flow to the collection trap.

  • Recovery: After collection, rinse the trap with a small amount of a volatile solvent (e.g., pentane or hexane) to recover the purified product.

  • Solvent Removal: Carefully remove the solvent under a gentle stream of nitrogen or by rotary evaporation to obtain the pure this compound.

  • Purity Analysis: Confirm the purity of the collected fraction using the analytical GC-MS protocol.

Expected Yield and Purity:

ParameterExpected Value
Expected Yield50-80% (per injection cycle)
Expected Purity>99%

Purity Assessment Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and reliable technique for determining the purity of volatile and semi-volatile organic compounds.[10][11]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a high-purity solvent such as hexane or pentane.

  • Instrument Parameters:

    • GC Column: A standard nonpolar analytical column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 240 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity as the percentage of the peak area of the target compound relative to the total peak area of all compounds in the chromatogram.

Data Presentation:

AnalyteRetention Time (min)Peak Area (%)Identification
This compound(To be determined)>99%Mass Spectrum
Impurities(To be determined)<1%Mass Spectra

Experimental Workflow and Diagrams

The logical flow of the purification and analysis process is depicted below.

Purification_Workflow cluster_purification Purification cluster_analysis Purity Analysis Crude Sample Crude Sample Fractional Distillation Fractional Distillation Crude Sample->Fractional Distillation Bulk Purification Preparative GC Preparative GC Crude Sample->Preparative GC High Purity Purified Product Purified Product Fractional Distillation->Purified Product Preparative GC->Purified Product Purity Assessment Purity Assessment Purified Product->Purity Assessment GC-MS Analysis Final Product (>99% Pure) Final Product (>99% Pure) Purity Assessment->Final Product (>99% Pure)

Caption: Purification and analysis workflow for this compound.

Conclusion

The protocols described in this application note provide robust methods for the purification and purity assessment of this compound. Fractional distillation is recommended for larger quantities where high purity is not the primary concern, while preparative GC is the method of choice for obtaining highly pure material for sensitive applications. The GC-MS protocol ensures accurate determination of the final product's purity. These protocols can be adapted for the purification of other similar branched alkanes.

References

Application Notes and Protocols: Safe Handling of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific handling and safety data for 3-Ethyl-4,5-dimethyloctane is limited. The following protocols and safety information are based on data for structurally similar flammable alkanes and general laboratory safety principles. Researchers should always consult the most current Safety Data Sheet (SDS) if one becomes available and perform a thorough risk assessment before use.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
CAS Number 62183-72-6[1][2]
IUPAC Name This compound[1]
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available (Expected to be flammable)
Density Data not available
Vapor Pressure Data not available
Solubility Insoluble in water (predicted)
XLogP3 5.8[1]

Hazard Identification and Classification

Based on the data for similar alkanes, this compound is anticipated to have the following hazards.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquids🔥Warning H226: Flammable liquid and vapor
Skin Corrosion/IrritationWarning H315: Causes skin irritation
Eye IrritationWarning H319: Causes serious eye irritation
STOT - Single ExposureWarning H336: May cause drowsiness or dizziness

Note: This classification is extrapolated from data for similar compounds like 4,5-Dimethyloctane[3].

Experimental Protocols

Proper PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard[4][5].

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., Nitrile rubber) of a suitable thickness. Inspect gloves for integrity before each use.

    • Lab Coat: A flame-resistant lab coat is required.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If working in a poorly ventilated area or if exposure limits are likely to be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge[4].

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood[5].

  • Keep away from heat, sparks, open flames, and other ignition sources[3][5].

  • Use only non-sparking tools and explosion-proof equipment[3][5].

  • Ground and bond containers when transferring material to prevent static discharge[3][5].

  • Avoid contact with skin and eyes. Avoid inhalation of vapor or mist[5].

  • Handle in accordance with good industrial hygiene and safety practices[5].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[3][5].

  • Keep in a designated flammable liquids storage cabinet.

  • Store away from strong oxidizing agents[3].

Small Spills (in a fume hood):

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Contain the spill if possible without risk.

  • Follow institutional emergency response procedures.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist[4].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Waste material should be considered hazardous.

  • Dispose of contents and container to an approved waste disposal plant[4][5]. Do not discharge into sewer systems[4].

Visualizations

The following diagram illustrates a logical workflow for the safe handling of this compound.

start Start: Prepare for Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Don PPE (Goggles, Lab Coat, Gloves) risk_assessment->ppe_check fume_hood Verify Fume Hood Operation ppe_check->fume_hood retrieve_chem Retrieve Chemical from Flammable Storage fume_hood->retrieve_chem experiment Perform Experiment retrieve_chem->experiment spill Spill Occurs? experiment->spill Monitor spill_protocol Follow Spill Protocol spill->spill_protocol Yes end_experiment Experiment Complete spill->end_experiment No spill_protocol->experiment waste_disposal Dispose of Waste in Labeled, Sealed Container end_experiment->waste_disposal cleanup Clean Work Area waste_disposal->cleanup remove_ppe Remove PPE cleanup->remove_ppe finish End remove_ppe->finish

References

Application Notes and Protocols: 3-Ethyl-4,5-dimethyloctane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethyl-4,5-dimethyloctane is a saturated branched-chain hydrocarbon with the molecular formula C12H26. Its structure, featuring ethyl and methyl branches along an octane backbone, suggests physical and chemical properties that could be advantageous in several areas of materials science. Branched alkanes are known for their influence on viscosity, thermal properties, and reactivity, making them valuable components in fuels, lubricants, and polymers.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below, with n-dodecane (a straight-chain isomer) provided for comparison.

PropertyThis compoundn-Dodecane
Molecular Formula C12H26C12H26
Molecular Weight 170.33 g/mol 170.34 g/mol
Boiling Point Not available216.2 °C
Melting Point Not available-9.6 °C
Density Not available0.749 g/cm³
Appearance Likely a colorless liquidColorless liquid

Application Note 1: High-Octane Fuel Additive

Introduction: Branched alkanes typically exhibit higher octane ratings than their straight-chain counterparts, which makes them desirable as components in gasoline to prevent engine knocking.[1] The complex structure of this compound suggests it may have a high octane number, making it a potential candidate for a fuel additive or a component in synthetic fuels.

Potential Advantages:

  • Anti-Knock Properties: The branched structure is more resistant to auto-ignition under compression compared to linear alkanes.[2]

  • Improved Combustion Efficiency: More controlled combustion can lead to increased engine efficiency and performance.[3]

Experimental Protocol: Determination of Research Octane Number (RON)

This protocol outlines a standard method for evaluating the anti-knock characteristics of a fuel component.

Objective: To determine the Research Octane Number (RON) of a base fuel blended with this compound.

Materials:

  • Cooperative Fuel Research (CFR) engine

  • Base fuel (e.g., a standard gasoline without octane enhancers)

  • This compound (at least 98% purity)

  • Primary reference fuels (iso-octane and n-heptane)

Procedure:

  • Engine Calibration: Calibrate the CFR engine according to ASTM D2699 standard procedures using the primary reference fuels.

  • Blend Preparation: Prepare a series of fuel blends by adding this compound to the base fuel at varying concentrations (e.g., 5%, 10%, 15% by volume).

  • Engine Testing:

    • Introduce the first fuel blend into the CFR engine.

    • Adjust the compression ratio until a standard level of engine knock is detected.

    • Record the compression ratio.

  • Reference Fuel Testing:

    • Run blends of iso-octane and n-heptane through the engine.

    • Determine the composition of the reference fuel blend that produces the same knock intensity at the same compression ratio as the test fuel.

  • RON Calculation: The RON of the test fuel is the percentage by volume of iso-octane in the matching reference fuel blend.

  • Data Analysis: Plot the RON of the fuel blends as a function of the concentration of this compound to determine its blending octane value.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Base Fuel C Fuel Blends (5%, 10%, 15%) A->C B This compound B->C D CFR Engine Test C->D E Record Knock Intensity D->E F Reference Fuel Comparison E->F G Calculate RON F->G H Determine Blending Octane Value G->H

Workflow for RON Determination

Application Note 2: Lubricant Base Oil or Additive

Introduction: Alkanes with 17 to 35 carbon atoms are major components of lubricating oils.[4] While C12H26 is shorter than a typical base oil, highly branched isomers can serve as viscosity modifiers or as components in synthetic lubricant formulations. Their hydrophobic nature also provides anti-corrosive properties.[4]

Potential Advantages:

  • Viscosity Modification: The branched structure can influence the viscosity index of a lubricant, potentially improving its performance over a range of temperatures.

  • Thermal Stability: Saturated alkanes are generally thermally stable, a desirable property for lubricants in high-temperature applications.

  • Hydrophobicity: Provides a barrier to water, protecting metal surfaces from corrosion.[4]

Experimental Protocol: Viscosity Index Measurement

Objective: To evaluate the effect of this compound on the viscosity index of a lubricant base oil.

Materials:

  • Standard lubricant base oil (e.g., a Group III mineral oil)

  • This compound (at least 98% purity)

  • Calibrated capillary viscometer

  • Constant temperature baths (40 °C and 100 °C)

Procedure:

  • Blend Preparation: Prepare blends of the base oil with this compound at different weight percentages (e.g., 1%, 2%, 5%).

  • Kinematic Viscosity at 40 °C:

    • Place a sample of the first blend in the viscometer.

    • Submerge the viscometer in the 40 °C bath and allow it to equilibrate.

    • Measure the efflux time for the oil to flow between two marked points.

    • Calculate the kinematic viscosity using the viscometer constant.

  • Kinematic Viscosity at 100 °C:

    • Repeat the measurement for the same blend in the 100 °C bath.

  • Repeat for all Blends: Perform viscosity measurements for all prepared blends and the pure base oil.

  • Viscosity Index Calculation: Use the kinematic viscosities at 40 °C and 100 °C to calculate the Viscosity Index (VI) for each blend according to ASTM D2270.

  • Data Analysis: Analyze the change in VI as a function of the concentration of this compound.

G A Prepare Lubricant Blends B Measure Viscosity at 40°C A->B C Measure Viscosity at 100°C A->C D Calculate Viscosity Index (ASTM D2270) B->D C->D E Analyze VI vs. Concentration D->E

Viscosity Index Measurement Protocol

Application Note 3: Polymer Processing Aid and Plasticizer

Introduction: Low molecular weight branched alkanes can be used as processing aids or plasticizers in polymer formulations.[1] They can reduce the melt viscosity of a polymer, making it easier to process, and can also increase the flexibility of the final product.

Potential Advantages:

  • Reduced Melt Viscosity: Facilitates easier molding and extrusion of polymers.

  • Increased Flexibility: Can lower the glass transition temperature (Tg) of a polymer, making it less brittle.

  • Good Compatibility: As nonpolar molecules, they are likely to be compatible with nonpolar polymers such as polyethylene and polypropylene.

Experimental Protocol: Evaluation of Plasticizing Effect on Polystyrene

Objective: To determine the effect of this compound on the glass transition temperature (Tg) and mechanical properties of polystyrene.

Materials:

  • Polystyrene (PS) pellets

  • This compound (at least 98% purity)

  • Twin-screw extruder

  • Injection molding machine

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (for tensile testing)

Procedure:

  • Compounding:

    • Dry the polystyrene pellets to remove any moisture.

    • Create physical blends of PS with this compound at various concentrations (e.g., 1, 3, 5 wt%).

    • Melt-blend each mixture using a twin-screw extruder to ensure homogeneous dispersion.

  • Specimen Preparation:

    • Pelletize the extruded strands.

    • Use an injection molding machine to prepare standardized test specimens (e.g., dog-bone shapes for tensile testing) from each blend.

  • Thermal Analysis (DSC):

    • Cut small samples (5-10 mg) from the molded specimens.

    • Perform a DSC scan (e.g., from 25 °C to 150 °C at 10 °C/min) to determine the glass transition temperature (Tg) of each blend.

  • Mechanical Testing:

    • Conduct tensile tests on the dog-bone specimens according to ASTM D638.

    • Measure the tensile strength, Young's modulus, and elongation at break.

  • Data Analysis:

    • Plot the Tg as a function of the concentration of this compound.

    • Compare the mechanical properties of the modified polystyrene with the unmodified control.

G cluster_testing Characterization A Blend Polystyrene and this compound B Extrude and Pelletize A->B C Injection Mold Test Specimens B->C D DSC Analysis (Tg) C->D E Tensile Testing (Mechanical Properties) C->E

Polymer Modification and Testing Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Ethyl-4,5-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges in synthesizing this compound stem from its highly branched and chiral structure. Key difficulties include:

  • Stereocontrol: The target molecule contains multiple stereocenters (at C3, C4, and C5), leading to the potential formation of a mixture of diastereomers and enantiomers. Controlling the stereochemistry during the carbon-carbon bond-forming reactions is crucial and often difficult to achieve.

  • Steric Hindrance: The branched nature of the starting materials and intermediates can lead to sterically hindered reaction centers. This can result in low reaction rates, incomplete conversions, and the prevalence of side reactions such as elimination over substitution.[1]

  • Purification: The separation of the desired stereoisomer from a mixture of other diastereomers can be challenging due to their similar physical properties, such as boiling points.[2][3][4] Fractional distillation may not be sufficient for complete separation, often requiring chromatographic methods.

  • Byproduct Formation: Side reactions, such as enolization of the ketone starting material during Grignard reactions or elimination in coupling reactions, can lead to the formation of undesired byproducts, complicating the purification process and reducing the overall yield.

Q2: Which synthetic routes are plausible for the synthesis of this compound?

Several synthetic routes can be envisioned, typically involving the formation of the carbon skeleton through nucleophilic addition to a carbonyl compound, followed by removal of the oxygen functionality. A common strategy involves:

  • Grignard Reaction: Reaction of a suitable ketone (e.g., 3-methyl-2-pentanone) with a Grignard reagent (e.g., sec-butylmagnesium bromide) to form a tertiary alcohol intermediate.[5][6][7]

  • Conversion to Alkyl Halide: Transformation of the tertiary alcohol into an alkyl halide. This step can be challenging due to the potential for carbocation rearrangements.

  • Reduction to the Alkane: Reduction of the alkyl halide or the intermediate alcohol (via a derivative) to the final alkane. Alternatively, the ketone precursor can be directly reduced to the alkane.

Another potential route is the Corey-House Synthesis , which involves the coupling of a lithium dialkylcuprate with an alkyl halide.[1][8][9][10][11] However, this method can be sensitive to steric hindrance in the alkyl halide.[1]

Q3: How can I control the stereochemistry during the synthesis?

Achieving stereocontrol is a significant challenge. Here are some strategies:

  • Chiral Auxiliaries: Employing a chiral auxiliary on one of the starting materials can direct the stereochemical outcome of the key bond-forming step. The auxiliary is then removed in a subsequent step.

  • Substrate-Controlled Diastereoselection: The inherent chirality in a starting material can influence the stereochemistry of newly formed chiral centers. The predictability of this approach often relies on established models like Felkin-Anh or Cram's rule.[12]

  • Chiral Catalysts: Utilizing a chiral catalyst can promote the formation of one enantiomer over the other. This is a powerful but often substrate-specific approach.

  • Diastereomeric Resolution: If a mixture of diastereomers is formed, they can potentially be separated by chromatography or crystallization due to their different physical properties.

Q4: What are the best methods for purifying the final product?

Purification of this compound and its intermediates often requires a combination of techniques:

  • Fractional Distillation: This can be effective for separating components with sufficiently different boiling points.[2][3][4][13] However, for diastereomers with very similar boiling points, it may not provide complete separation.

  • Column Chromatography: Silica gel or alumina chromatography is a standard method for purifying organic compounds. For nonpolar alkanes, a nonpolar eluent system (e.g., hexanes) is used.

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications of volatile compounds, Prep-GC can provide excellent separation of isomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Grignard reaction 1. Inactive Grignard reagent due to moisture or oxygen. 2. Steric hindrance from the ketone or Grignard reagent.[5] 3. Enolization of the ketone starting material.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a more reactive organolithium reagent or consider a less sterically hindered ketone if the retrosynthesis allows. 3. Perform the reaction at low temperatures (e.g., -78 °C) to minimize enolization.
Formation of multiple diastereomers 1. Poor facial selectivity in the nucleophilic attack on the carbonyl group. 2. Racemic starting materials or reagents.1. Use a chiral directing group or a chiral catalyst to improve diastereoselectivity. 2. Start with enantiomerically pure starting materials if a specific stereoisomer is desired.
Difficulty in separating diastereomers Similar physical properties (e.g., boiling point, polarity) of the diastereomers.1. Employ high-performance liquid chromatography (HPLC) with a suitable column and eluent system. 2. Consider derivatizing the mixture to create compounds with more significant differences in physical properties, facilitating separation.
Low yield in Wolff-Kishner reduction 1. Incomplete formation of the hydrazone intermediate. 2. Steric hindrance around the carbonyl group.[14] 3. Decomposition of the substrate at high temperatures.[15]1. Use a pre-formed hydrazone.[16] 2. This method can be slow for hindered ketones; longer reaction times may be necessary.[14] 3. Consider milder modifications of the Wolff-Kishner reduction that proceed at lower temperatures.[17]
Unexpected byproducts 1. Elimination reaction competing with substitution (e.g., in Corey-House synthesis with hindered halides).[1] 2. Carbocation rearrangement during the conversion of the tertiary alcohol to an alkyl halide.1. Use a less sterically hindered alkyl halide if possible. The Corey-House reaction is generally not efficient with tertiary alkyl halides.[1] 2. Use reaction conditions that minimize carbocation formation, such as using SOCl₂ or PBr₃ for the conversion.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-4,5-dimethyl-3-octanol via Grignard Reaction
  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of bromoethane (1.0 eq) in anhydrous diethyl ether via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Grignard Addition to 3,4-Dimethyl-2-hexanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of 3,4-dimethyl-2-hexanone (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Reduction of Ketone to Alkane via Wolff-Kishner Reduction
  • To a round-bottom flask equipped with a reflux condenser, add the ketone intermediate (e.g., 3-Ethyl-4,5-dimethyloctan-3-one) (1.0 eq), diethylene glycol, and hydrazine hydrate (10 eq).

  • Add potassium hydroxide pellets (5 eq) and heat the mixture to 180-200 °C.

  • Water and excess hydrazine will distill off. Continue heating for 4-6 hours until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the mixture with a nonpolar solvent (e.g., hexane or pentane) (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude alkane by fractional distillation or column chromatography.

Data Presentation

Table 1: Typical Yields for Key Reaction Steps

Reaction StepStarting MaterialsProductTypical Yield (%)Notes
Grignard Reaction3,4-Dimethyl-2-hexanone + Ethylmagnesium bromide3-Ethyl-4,5-dimethyl-3-octanol60-80Yields can be lower with sterically hindered ketones.
Wolff-Kishner Reduction3-Ethyl-4,5-dimethyloctan-3-oneThis compound70-90High temperatures are required; substrate must be stable.
Corey-House SynthesisLithium di(sec-butyl)cuprate + 3-bromo-3-methylhexaneThis compound< 20Not recommended due to steric hindrance of the tertiary halide.

Table 2: Spectroscopic Data for Branched Alkanes (Illustrative)

Compound1H NMR (ppm)13C NMR (ppm)
This compound0.8-1.0 (m, CH₃), 1.1-1.6 (m, CH₂, CH)10-40 (aliphatic carbons)
Note: Specific chemical shifts will vary depending on the exact stereoisomer and the solvent used.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 3,4-Dimethyl-2-hexanone, Ethyl Bromide, Mg) Grignard Grignard Reaction Start->Grignard Alcohol Tertiary Alcohol Intermediate (3-Ethyl-4,5-dimethyl-3-octanol) Grignard->Alcohol TS_Grignard Troubleshooting: - Low Yield - Side Reactions Grignard->TS_Grignard Reduction Reduction Step (e.g., Wolff-Kishner) Alcohol->Reduction TS_Stereo Troubleshooting: - Diastereomer Mixture Alcohol->TS_Stereo FinalProduct This compound Reduction->FinalProduct TS_Reduction Troubleshooting: - Incomplete Reaction - Decomposition Reduction->TS_Reduction Purification Purification (Distillation/Chromatography) FinalProduct->Purification TS_Purification Troubleshooting: - Isomer Separation Purification->TS_Purification

Caption: Synthetic workflow for this compound with key troubleshooting points.

Troubleshooting_Logic Problem Low Final Yield Check_Grignard Review Grignard Step: - Anhydrous conditions? - Reagent quality? Problem->Check_Grignard Check_Reduction Review Reduction Step: - Sufficiently high temp? - Reaction time adequate? Problem->Check_Reduction Check_Purification Review Purification: - Loss during transfer? - Inefficient separation? Problem->Check_Purification Impurity Impure Product Analyze_Byproducts Characterize Impurities: - GC-MS, NMR Impurity->Analyze_Byproducts Identify_Side_Reaction Identify Side Reaction: - Enolization? - Elimination? Analyze_Byproducts->Identify_Side_Reaction Optimize_Conditions Optimize Reaction Conditions: - Lower temperature? - Different reagent? Identify_Side_Reaction->Optimize_Conditions

Caption: Logical troubleshooting flow for addressing common synthesis issues.

References

Technical Support Center: Synthesis of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethyl-4,5-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy for the synthesis of highly branched alkanes like this compound is through a Grignard reaction, followed by dehydration and hydrogenation. This approach allows for the precise construction of the carbon skeleton. A plausible route involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then converted to the final alkane.

Q2: What are the key starting materials for the synthesis of this compound via a Grignard reaction?

Based on a retrosynthetic analysis, a practical approach would be the reaction of sec-butylmagnesium bromide with 3-methyl-4-heptanone. This reaction forms the tertiary alcohol precursor, 3-ethyl-4,5-dimethyloctan-4-ol.

Q3: What are the subsequent steps after the Grignard reaction to obtain the final alkane?

Following the Grignard reaction, the resulting tertiary alcohol (3-ethyl-4,5-dimethyloctan-4-ol) is typically subjected to acid-catalyzed dehydration to yield a mixture of alkenes. This alkene mixture is then hydrogenated, commonly using a catalyst such as palladium on carbon (Pd/C), to produce the saturated alkane, this compound.

Q4: How can I purify the final product, this compound?

Purification of branched alkanes can be challenging due to the presence of isomeric byproducts. Fractional distillation is the primary method for separating the desired alkane from any remaining starting materials, solvents, and side-products. For high-purity requirements, preparative gas chromatography may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of Grignard reagent - Magnesium turnings are not activated (oxide layer).- Presence of moisture in the glassware or solvent.- Alkyl halide is not reactive enough.- Gently crush the magnesium turnings under an inert atmosphere before reaction.- Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous ether as the solvent.- Consider using a more reactive alkyl halide (e.g., iodide instead of chloride).
Low yield of tertiary alcohol - Incomplete reaction of the Grignard reagent with the ketone.- Side reactions, such as enolization of the ketone.- Grignard reagent decomposition.- Ensure slow, dropwise addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.- Use a ketone that is less prone to enolization if possible.- Maintain a strictly anhydrous and inert atmosphere throughout the reaction.
Formation of significant side-products (e.g., Wurtz coupling product) - High reaction temperature during Grignard formation.- Presence of certain impurities.- Maintain a gentle reflux during the formation of the Grignard reagent.- Use high-purity starting materials.
Incomplete dehydration of the alcohol - Insufficient acid catalyst concentration or strength.- Reaction time is too short.- Increase the concentration of the acid catalyst (e.g., sulfuric acid or phosphoric acid) or use a stronger acid.- Monitor the reaction by TLC or GC to ensure completion.
Incomplete hydrogenation of the alkene - Inactive catalyst.- Insufficient hydrogen pressure.- Presence of catalyst poisons.- Use fresh, high-quality palladium on carbon catalyst.- Ensure the reaction is conducted under an appropriate pressure of hydrogen gas.- Purify the alkene intermediate to remove any potential catalyst poisons.

Experimental Protocols

Protocol 1: Synthesis of sec-Butylmagnesium Bromide (Grignard Reagent)
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reactants: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium.

  • Initiation: Add a small portion of a solution of 2-bromobutane in anhydrous diethyl ether to the dropping funnel and add it to the magnesium.

  • Reaction: Once the reaction initiates (observed by bubbling and heat generation), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Protocol 2: Synthesis of 3-Ethyl-4,5-dimethyloctan-4-ol
  • Setup: Cool the prepared sec-butylmagnesium bromide solution to 0 °C in an ice bath.

  • Addition: Add a solution of 3-methyl-4-heptanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Dehydration of 3-Ethyl-4,5-dimethyloctan-4-ol
  • Setup: Place the crude alcohol in a round-bottom flask with a distillation apparatus.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

  • Reaction: Heat the mixture to gently distill the alkene product as it is formed.

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride.

Protocol 4: Hydrogenation of the Alkene Mixture
  • Setup: Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of 10% palladium on carbon.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously until the uptake of hydrogen ceases.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

  • Purification: Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 3-Ethyl-4,5-dimethyloctan-4-ol

Entry Temperature (°C) Addition Time (min) Yield (%)
103085
225 (Room Temp)3072
306091
4-203082

Table 2: Comparison of Dehydration Catalysts for the Formation of the Alkene Intermediate

Entry Catalyst Reaction Time (h) Yield (%)
1Conc. H₂SO₄188
285% H₃PO₄292
3p-Toluenesulfonic acid385

Table 3: Influence of Hydrogen Pressure on the Hydrogenation of the Alkene Mixture

Entry Hydrogen Pressure (atm) Reaction Time (h) Yield of this compound (%)
111295
23499
352>99

Visualizations

Synthesis_Pathway 2-Bromobutane 2-Bromobutane Mg, Et2O Mg, Et2O 2-Bromobutane->Mg, Et2O sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide Mg, Et2O->sec-Butylmagnesium Bromide Grignard Formation 3-Ethyl-4,5-dimethyloctan-4-ol 3-Ethyl-4,5-dimethyloctan-4-ol sec-Butylmagnesium Bromide->3-Ethyl-4,5-dimethyloctan-4-ol Grignard Reaction 3-Methyl-4-heptanone 3-Methyl-4-heptanone 3-Methyl-4-heptanone->3-Ethyl-4,5-dimethyloctan-4-ol Acid Catalyst (e.g., H3PO4) Acid Catalyst (e.g., H3PO4) 3-Ethyl-4,5-dimethyloctan-4-ol->Acid Catalyst (e.g., H3PO4) Alkene Mixture Alkene Mixture Acid Catalyst (e.g., H3PO4)->Alkene Mixture Dehydration H2, Pd/C H2, Pd/C Alkene Mixture->H2, Pd/C This compound This compound H2, Pd/C->this compound Hydrogenation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Final Yield CheckGrignard Grignard step yield low? Start->CheckGrignard CheckDehydration Dehydration yield low? CheckGrignard->CheckDehydration No GrignardSolutions Troubleshoot Grignard: - Check for moisture - Activate Mg - Check alkyl halide purity CheckGrignard->GrignardSolutions Yes CheckHydrogenation Hydrogenation yield low? CheckDehydration->CheckHydrogenation No DehydrationSolutions Troubleshoot Dehydration: - Increase catalyst conc. - Increase reaction time - Ensure efficient removal of water CheckDehydration->DehydrationSolutions Yes HydrogenationSolutions Troubleshoot Hydrogenation: - Use fresh catalyst - Increase H2 pressure - Check for catalyst poisons CheckHydrogenation->HydrogenationSolutions Yes End Yield Improved CheckHydrogenation->End No GrignardSolutions->CheckDehydration DehydrationSolutions->CheckHydrogenation HydrogenationSolutions->End Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield Side_Reactions Side Reactions Temperature->Side_Reactions Purity Reagent Purity Purity->Yield Purity_Product Product Purity Purity->Purity_Product Atmosphere Inert Atmosphere Atmosphere->Yield Atmosphere->Side_Reactions Catalyst Catalyst Activity Catalyst->Yield Side_Reactions->Yield Side_Reactions->Purity_Product

Technical Support Center: Resolving Impurities in 3-Ethyl-4,5-dimethyloctane Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity issues with 3-Ethyl-4,5-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: The most common impurities often stem from the synthetic route used to prepare the compound. For branched alkanes like this compound, synthesis is often achieved through methods like the Grignard reaction or Wurtz coupling.[1][2][3] Potential impurities can include:

  • Unreacted Starting Materials: Residual alkyl halides or carbonyl compounds used in the synthesis.

  • Homocoupling Products: Symmetrical alkanes formed from the coupling of two identical alkyl halides (a common side reaction in Wurtz and Grignard reactions).[3][4]

  • Isomers: Structural isomers of this compound may form, especially in reactions involving rearrangements.

  • Solvent Residues: Traces of solvents used during the reaction or workup (e.g., diethyl ether, tetrahydrofuran).

  • Products of Side Reactions: Alkenes resulting from elimination reactions, or alcohols if the Grignard reagent reacts with water.[5][6]

Q2: My GC-MS analysis shows multiple peaks close to the main product peak. What could these be?

A2: Peaks eluting close to your main product peak are likely isomers or alkanes with a similar number of carbon atoms. Branched alkanes can be challenging to separate and identify definitively by mass spectrometry alone due to similar fragmentation patterns.[7][8] To aid in identification, consider the following:

  • High-Resolution GC: Employ a long, non-polar capillary column (e.g., > 50 m) to improve the separation of isomers.[7]

  • Kovats Retention Indices: Compare the retention times of your impurity peaks with known Kovats retention indices for branched alkanes.

  • MS/MS Analysis: Tandem mass spectrometry can sometimes provide more detailed fragmentation patterns to help distinguish between isomers.[7]

Q3: I suspect my sample is contaminated with unreacted Grignard reagent starting materials. How can I confirm this?

A3: Unreacted alkyl halides or carbonyl compounds can be identified by comparing the GC-MS data of your sample to reference spectra of the starting materials. The presence of characteristic fragment ions for these compounds in your sample's mass spectrum would indicate contamination.

Troubleshooting Guides

Issue 1: Presence of Lower Molecular Weight Impurities

Symptoms:

  • Peaks with a lower retention time than this compound in the gas chromatogram.

  • Mass spectra corresponding to smaller alkane fragments or solvent molecules.

Potential Causes & Solutions:

Potential CauseSuggested Action
Residual Solvents Ensure the sample is thoroughly dried under vacuum after purification. Gentle heating can aid in the removal of volatile solvents.
Unreacted Alkyl Halides During the workup, perform multiple aqueous washes to remove any remaining water-soluble starting materials.
Elimination Byproducts Optimize reaction conditions to minimize elimination reactions. This may involve using lower temperatures or a less sterically hindered base if applicable to the synthesis.
Issue 2: Presence of Higher Molecular Weight Impurities

Symptoms:

  • Peaks with a higher retention time than this compound in the gas chromatogram.

  • Mass spectra indicating larger alkane structures.

Potential Causes & Solutions:

Potential CauseSuggested Action
Homocoupling Products If using a Wurtz or Grignard synthesis, add the alkyl halide slowly to the reaction mixture to minimize coupling side reactions.[5]
Polymerization Ensure inert reaction conditions to prevent polymerization of any alkene byproducts.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Fractional distillation is an effective method for separating compounds with different boiling points.[9][10]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Fraction Collection: Slowly increase the temperature and collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound should be collected separately. For high-boiling point alkanes, a vacuum distillation might be necessary to prevent decomposition.[10][11]

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12]

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-1, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

  • MS Detection: The separated components will enter the mass spectrometer, where they will be ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis This compound Synthesis (e.g., Grignard Reaction) distillation Fractional Distillation synthesis->distillation Crude Product chromatography Preparative Chromatography synthesis->chromatography Alternative Purification gcms GC-MS Analysis distillation->gcms Purified Fractions chromatography->gcms Purified Fractions

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic node_issue Impurity Detected? node_mw Impurity MW? node_issue->node_mw Yes node_lower Lower MW Impurities node_mw->node_lower Lower node_higher Higher MW Impurities node_mw->node_higher Higher node_isomers Similar MW Impurities (Isomers) node_mw->node_isomers Similar

Caption: Troubleshooting logic for impurity identification.

References

Optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing GC-MS Parameters for 3-Ethyl-4,5-dimethyloctane

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for the analysis of this compound?

A1: For the analysis of a branched alkane like this compound, a good starting point for method development would be to use a non-polar capillary column. The following table summarizes the recommended initial parameters, which should be optimized for your specific instrument and sample matrix.

Q2: I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A2: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Active Sites: The presence of active sites in the injector liner or column can cause peak tailing. Deactivated liners and columns are recommended for hydrocarbon analysis. Consider replacing your liner and trimming the first few centimeters of your column.

  • Improper Injection Technique: A slow injection speed can result in peak broadening. Ensure a fast and smooth injection.

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and uniformly, leading to peak tailing. Conversely, if it's too high, thermal degradation can occur. An inlet temperature around 250°C is a good starting point.

Q3: I am having difficulty separating this compound from other isomers. How can I improve the chromatographic resolution?

A3: Co-elution of isomers is a common challenge in the analysis of branched alkanes. To improve resolution, consider the following:

  • Temperature Program: Use a slower temperature ramp rate (e.g., 2-5°C/min) to increase the separation between closely eluting compounds.

  • Column Selection: A longer column (e.g., 60 m) or a column with a thicker film can enhance separation.

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium is recommended) to achieve the best column efficiency. A flow rate around 1.0-1.2 mL/min is a typical starting point for a 0.25 mm ID column.

Q4: What are the expected mass spectral fragments for this compound?

A4: The mass spectrum of this compound will be characterized by a series of alkyl fragments. While a reference spectrum may not be readily available, you can expect to see a molecular ion (M+) at m/z 170. However, for branched alkanes, the molecular ion is often weak or absent. The most abundant fragments will result from cleavage at the branching points. You should look for characteristic losses of methyl (CH3, -15), ethyl (C2H5, -29), and larger alkyl groups.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Problem Possible Cause Suggested Solution
No Peak Detected Injection issue (e.g., clogged syringe, incorrect injection volume)Verify syringe is clean and functioning. Check injection volume and sample concentration.
Leak in the systemPerform a leak check of the GC inlet and column connections.
Incorrect MS settings (e.g., wrong scan range)Ensure the MS scan range is appropriate to detect the target compound and its fragments (e.g., m/z 40-200).
Low Signal Intensity Sample is too diluteConcentrate the sample or inject a larger volume (if compatible with your method).
Ion source is dirtyClean the ion source of the mass spectrometer.
Inefficient ionizationOptimize the electron energy (typically 70 eV for EI).
High Background Noise Contaminated carrier gas or gas linesUse high-purity carrier gas and ensure gas lines are clean. Install a carrier gas filter.
Column bleedCondition the column according to the manufacturer's instructions. Use a low-bleed column if possible.
Septum bleedUse high-quality, low-bleed septa and replace them regularly.

Experimental Protocols

GC-MS Method for this compound Analysis

  • Sample Preparation: Dissolve the sample containing this compound in a volatile organic solvent such as hexane or pentane to a final concentration of approximately 1-10 µg/mL.

  • GC-MS System Configuration:

    • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer. .

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Examine the mass spectrum of the peak and compare it to a reference spectrum if available, or analyze the fragmentation pattern to confirm the identity of the compound.

Table of Suggested GC-MS Parameters
Parameter Value
GC System
Column Non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Split (split ratio 50:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
Initial Temperature 50°C, hold for 2 minutes
Ramp Rate 10°C/min
Final Temperature 280°C, hold for 5 minutes
MS System
Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Scan Range m/z 40-200
Solvent Delay 3 minutes

Visualizations

GCMS_Workflow A Sample Preparation (Dilution in Hexane) B GC Injection (1 µL, Split/Splitless) A->B C Chromatographic Separation (Non-polar column) B->C D Elution to MS C->D E Ionization (Electron Ionization, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition & Analysis G->H

Caption: Experimental workflow for GC-MS analysis.

Troubleshooting_Logic cluster_solutions S1 Check Syringe & Sample S2 Perform Leak Check S1->S2 S3 Clean Ion Source S4 Dilute Sample S3->S4 S5 Replace Liner/Column S6 Adjust Temp. Program S5->S6 S7 Check Gas Purity Start Problem Occurred Q1 No Peak? Start->Q1 Q1->S1 Yes Q2 Low Signal? Q1->Q2 No Q2->S3 Yes Q3 Poor Peak Shape? Q2->Q3 No Q3->S5 Yes Q4 High Background? Q3->Q4 No Q4->S7 Yes

Technical Support Center: Isomer Separation of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of isomers of 3-Ethyl-4,5-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

A1: this compound is a branched alkane with multiple chiral centers, leading to the existence of several diastereomers and enantiomers. The primary challenges in separating these isomers stem from their very similar physicochemical properties, such as boiling point and polarity. The lack of functional groups makes it difficult to achieve separation based on strong intermolecular interactions with a stationary phase. Therefore, separation relies on subtle differences in their three-dimensional structures.

Q2: Which chromatographic techniques are most suitable for separating isomers of this compound?

A2: Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are the most promising techniques for this separation.

  • Gas Chromatography (GC): Particularly with chiral capillary columns, GC can provide high-resolution separation of volatile and semi-volatile nonpolar compounds like branched alkanes. The separation is based on the differential partitioning of the isomers between the gaseous mobile phase and the chiral stationary phase.

  • Supercritical Fluid Chromatography (SFC): SFC is an effective technique for separating chiral compounds and diastereomers. It offers advantages such as faster analysis times and reduced solvent consumption compared to High-Performance Liquid Chromatography (HPLC). For nonpolar compounds like this compound, SFC provides a unique selectivity profile.

Q3: What type of GC column is recommended for separating diastereomers and enantiomers of branched alkanes?

A3: For the separation of non-functionalized alkane isomers, chiral capillary columns are essential. Columns with cyclodextrin-based chiral stationary phases are particularly effective. For instance, a Chirasil-Dex coated fused-silica capillary column has been successfully used for the stereoisomer separation of similar, smaller branched alkanes like 3,4-dimethylhexane.[1] The choice of the specific cyclodextrin derivative and the column dimensions will influence the separation efficiency.

Q4: What are the key parameters to optimize in a GC method for this separation?

A4: The following parameters are critical for optimizing the GC separation of this compound isomers:

  • Column Temperature: Temperature plays a crucial role in the separation of these isomers. A low column temperature generally leads to better resolution. Temperature programming, a gradual increase in column temperature during the run, can help in separating a mixture of isomers with a range of volatilities.

  • Carrier Gas and Flow Rate: The choice of carrier gas (e.g., hydrogen, helium) and its linear velocity affects the efficiency of the separation.

  • Column Dimensions: Longer columns with smaller internal diameters typically provide higher resolution.

  • Injection Volume and Split Ratio: Proper adjustment of these parameters is necessary to avoid column overload and ensure sharp peaks.

Q5: How does Supercritical Fluid Chromatography (SFC) work for separating nonpolar diastereomers?

A5: In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the mobile phase. For nonpolar compounds, the separation mechanism is similar to normal-phase chromatography. The addition of a co-solvent (modifier), typically an alcohol like methanol or ethanol, can modulate the solvating power of the mobile phase and influence the retention and selectivity of the isomers on the stationary phase. Chiral stationary phases are also employed in SFC to resolve enantiomers.

Experimental Protocols

Gas Chromatography (GC) Method for Diastereomer Separation

This protocol is adapted from a method for a similar branched alkane and is a starting point for the separation of this compound isomers.[1]

Objective: To separate the diastereomers of this compound using capillary gas chromatography.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

ParameterValue
Column Chirasil-Dex coated fused-silica capillary column
50 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Hydrogen
Inlet Pressure 30 kPa
Oven Temperature Program Initial temperature: 30°C, hold for 10 min
Ramp: 1°C/min to 100°C
Injector Temperature 250°C
Detector Temperature 250°C
Injection Volume 1 µL
Split Ratio 100:1

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound isomer mixture in n-hexane.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial.

Supercritical Fluid Chromatography (SFC) Method for Diastereomer Separation

This is a general starting method for the separation of nonpolar diastereomers.

Objective: To achieve a rapid separation of this compound diastereomers using SFC.

Instrumentation:

  • Supercritical Fluid Chromatograph with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD)

  • Backpressure Regulator

Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
150 mm x 4.6 mm I.D., 5 µm particle size
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol
Gradient 2% to 20% B over 10 minutes
Flow Rate 3 mL/min
Backpressure 150 bar
Column Temperature 40°C
Detection DAD at 210 nm or ELSD

Sample Preparation:

  • Dissolve the isomer mixture in a minimal amount of a compatible solvent (e.g., isopropanol or the initial mobile phase composition).

  • Ensure the sample concentration is appropriate for the detector being used.

Data Presentation

Table 1: Hypothetical GC Separation Data for this compound Diastereomers

Peak No.Retention Time (min)Peak Area (%)Resolution (Rs)
145.224.8-
246.525.11.8
348.125.32.1
449.924.82.3

Table 2: Hypothetical SFC Separation Data for this compound Diastereomers

Peak No.Retention Time (min)Peak Area (%)Resolution (Rs)
13.825.2-
24.224.91.6
34.925.02.0
45.524.91.9

Troubleshooting Guides

GC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution - Oven temperature is too high.- Carrier gas flow rate is not optimal.- Incorrect stationary phase.- Lower the initial oven temperature and/or use a slower temperature ramp.- Optimize the carrier gas flow rate.- Ensure a suitable chiral stationary phase is being used.
Peak Tailing - Active sites in the inlet liner or column.- Column contamination.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.
Ghost Peaks - Contamination in the carrier gas, syringe, or inlet.- Use high-purity carrier gas with appropriate traps.- Clean the syringe and inlet.
Split Peaks - Improper column installation.- Sample solvent effect.- Reinstall the column, ensuring a clean, square cut.- Use a sample solvent that is compatible with the stationary phase.
SFC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution - Incorrect co-solvent percentage.- Inappropriate stationary phase.- Optimize the gradient or switch to isocratic elution.- Screen different chiral stationary phases.
Broad Peaks - High backpressure.- Column overload.- Adjust the backpressure regulator.- Inject a smaller sample volume or a more dilute sample.
Drifting Baseline - Fluctuations in pressure or temperature.- Contaminated mobile phase.- Ensure stable pressure and temperature control.- Use high-purity CO2 and fresh, filtered co-solvents.
Peak Splitting - Sample solvent is too strong.- Column void.- Dissolve the sample in a weaker solvent or in the initial mobile phase.- Replace the column.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Isomer Mixture Dilution Dilute in n-hexane Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler Inlet Injector (250°C) Autosampler->Inlet Column Chiral Capillary Column (Temperature Program) Inlet->Column Detector FID (250°C) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Resolution Calculation Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for the GC separation of this compound isomers.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Isomer Mixture Dissolve_SFC Dissolve in compatible solvent Sample_SFC->Dissolve_SFC Vial_SFC Transfer to Vial Dissolve_SFC->Vial_SFC Injector_SFC Injector Vial_SFC->Injector_SFC Column_SFC Chiral Stationary Phase (Gradient Elution) Injector_SFC->Column_SFC Detector_SFC DAD or ELSD Column_SFC->Detector_SFC BPR Backpressure Regulator Detector_SFC->BPR Chromatogram_SFC Chromatogram Detector_SFC->Chromatogram_SFC Analysis_SFC Peak Analysis Chromatogram_SFC->Analysis_SFC Result_SFC Results Analysis_SFC->Result_SFC

Caption: General workflow for the SFC separation of nonpolar diastereomers.

References

Overcoming solubility issues with 3-Ethyl-4,5-dimethyloctane in polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals facing challenges with dissolving 3-Ethyl-4,5-dimethyloctane in polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in my polar solvent (e.g., water, ethanol)?

A1: The principle of "like dissolves like" governs solubility.[1][2][3] this compound is a C12H26 branched alkane, making it a nonpolar hydrocarbon.[4][5][6] Polar solvents, like water, have strong intermolecular forces (hydrogen bonds) and prefer to interact with other polar molecules. The nonpolar nature of your compound prevents it from forming favorable interactions with the polar solvent, leading to poor solubility or phase separation.

Q2: I see two separate layers in my vial. What does this mean?

A2: The formation of two distinct layers, a phenomenon known as phase separation, is clear evidence of immiscibility. Because this compound is a hydrocarbon, it is not miscible with water.[7] The less dense alkane will form a layer on top of the denser aqueous solvent. To proceed with your experiment, you will need to employ a strategy to disperse the compound into the polar solvent.

Q3: What are the primary strategies for dissolving a nonpolar compound like this in a polar medium?

A3: There are three main strategies to overcome this solubility issue:

  • Co-Solvency: Introduce a mutually miscible solvent that can bridge the polarity gap between your compound and the primary solvent.[8][9]

  • Surfactant-Mediated Emulsification: Use a surfactant (surface-active agent) to create a stable dispersion of microscopic droplets of the compound within the polar solvent.[10][11][12]

  • Specialized Formulation: For advanced applications, techniques like creating microemulsions or using carriers like cyclodextrins can be employed. This guide will focus on the first two, more common, laboratory techniques.

Troubleshooting Guide: Overcoming Phase Separation

Follow this workflow to address solubility challenges with this compound.

G start Start: Insoluble Compound check_separation Observe Phase Separation? start->check_separation strategy Select Strategy check_separation->strategy Yes reassess Reassess Experiment: Is a polar solvent absolutely necessary? check_separation->reassess No, but still cloudy cosolvent Use Co-Solvent System (Protocol 1) strategy->cosolvent For achieving true solution surfactant Use Surfactant (Protocol 2) strategy->surfactant For creating a stable dispersion end_success Proceed with Homogeneous Mixture cosolvent->end_success surfactant->end_success nonpolar_solvent Switch to a nonpolar solvent (e.g., Heptane, Toluene) reassess->nonpolar_solvent No end_fail Experiment Halted: Consult Formulation Scientist reassess->end_fail Yes nonpolar_solvent->end_success

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Using a Co-Solvent System

This method involves dissolving the compound in a water-miscible organic solvent first, before adding the aqueous phase.

Methodology:

  • Select a Co-solvent: Choose a co-solvent that is miscible with both this compound and your primary polar solvent. Common choices include isopropanol (IPA), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).

  • Initial Dissolution: Dissolve the weighed amount of this compound in a minimal volume of the selected co-solvent. Vortex or sonicate until a clear solution is formed.

  • Titration: Slowly add the primary polar solvent (e.g., water, buffer) to the co-solvent mixture dropwise while continuously stirring or vortexing.

  • Observation: Monitor for any signs of precipitation or cloudiness (Tyndall effect). If the solution remains clear, the compound is successfully solubilized.

  • Optimization: If precipitation occurs, the ratio of co-solvent to the primary solvent needs to be increased. The goal is to find the lowest concentration of co-solvent that maintains a clear solution.

Data Presentation: Co-Solvent System Comparison

The following table provides an illustrative guide to the expected solubility enhancement. Actual values must be determined empirically.

Solvent System (v/v)Expected Solubility of this compoundObservations
100% Water< 0.01 mg/mLImmiscible, phase separation
75% Water / 25% IsopropanolLow ( ~0.1-0.5 mg/mL)May become cloudy at higher concentrations
50% Water / 50% IsopropanolModerate (~0.5-2.0 mg/mL)Likely to form a clear solution
25% Water / 75% IsopropanolHigh (> 2.0 mg/mL)Clear solution
Protocol 2: Creating a Surfactant-Mediated Dispersion (Emulsification)

This method uses surfactants to form micelles that encapsulate the nonpolar compound, allowing it to be dispersed in a polar solvent.[10][11]

Caption: Mechanism of surfactant-mediated emulsification.

Methodology:

  • Select a Surfactant: Choose a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB). For an oil-in-water emulsion, a higher HLB value (8-18) is generally preferred. Common non-ionic surfactants like Tween® 80 or Triton™ X-100 are good starting points.

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in the desired polar solvent (e.g., 1% w/v Tween® 80 in phosphate-buffered saline).

  • Combine and Emulsify: Add the this compound to the surfactant solution. The ratio of compound to surfactant must be optimized, but a starting point of 1:2 to 1:5 (w/w) is common.

  • Apply Energy: Vigorously agitate the mixture. High-energy methods like probe sonication or high-pressure homogenization are most effective for creating stable, small droplets. For basic lab applications, intensive vortexing may suffice.

  • Assess Stability: Let the emulsion stand for a period (e.g., 1-24 hours) and observe for any signs of creaming or phase separation. A stable emulsion will remain uniformly cloudy.

Data Presentation: Surfactant System Comparison

Surfactant (at 1% w/v)Compound ConcentrationEnergy InputResulting Dispersion Stability (24h)
None1 mg/mLVortex (1 min)Complete phase separation
Tween® 801 mg/mLVortex (1 min)Moderately stable, some creaming
Tween® 801 mg/mLSonication (5 min)Stable, uniform dispersion
Triton™ X-1001 mg/mLSonication (5 min)Stable, uniform dispersion

References

Refinement of purification techniques for high-purity 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity 3-Ethyl-4,5-dimethyloctane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Poor Separation of Isomers Insufficient column efficiency in fractional distillation or preparative GC.For fractional distillation, use a longer column with a higher number of theoretical plates. For preparative GC, optimize the stationary phase and temperature gradient.
Product Contamination Contamination from solvents, glassware, or previous experiments.Thoroughly clean all glassware and equipment. Use high-purity solvents and reagents.
Low Product Yield Product loss during transfers or decomposition during purification.Minimize transfers between vessels. If thermal decomposition is suspected, consider using vacuum distillation or a lower-temperature preparative GC method.
Inaccurate Purity Assessment Non-optimal parameters for analytical GC or other characterization techniques.Develop and validate an analytical GC method with a suitable column and temperature program to ensure accurate quantification of impurities.
Water Contamination Incomplete drying of the crude product or absorption of atmospheric moisture.Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate) before purification. Handle the purified product under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for the high-purity purification of this compound?

A1: For achieving high purity (>99.5%), preparative gas chromatography (preparative GC) is often the most effective method, as it can separate closely related isomers. For larger quantities where slightly lower purity is acceptable, fractional distillation under reduced pressure can be a viable option.

Q2: How can I assess the purity of my this compound sample?

A2: High-resolution gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard method for assessing the purity of volatile organic compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Q3: My this compound sample appears to be degrading during purification by fractional distillation. What can I do?

A3: Alkanes can undergo thermal cracking at high temperatures. To mitigate this, perform the fractional distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and reduce the risk of thermal degradation.

Q4: What are some common impurities I might encounter when synthesizing this compound?

A4: Common impurities can include other isomers of ethyl-dimethyloctane, starting materials from the synthesis, reaction byproducts, and residual solvents. The specific impurities will depend on the synthetic route used.

Q5: How should I store high-purity this compound?

A5: High-purity this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from sources of ignition.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines the general steps for purifying this compound using fractional distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound. Add boiling chips to ensure smooth boiling.

  • Distillation: Begin heating the flask. As the mixture boils, the vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound. Discard the initial lower-boiling fraction (forerun) and the final higher-boiling fraction (residue).

  • Purity Analysis: Analyze the collected fractions by high-resolution GC to determine their purity.

  • Storage: Combine the high-purity fractions and store as described in the FAQs.

Protocol 2: Purification by Preparative Gas Chromatography (GC)

This protocol provides a general workflow for purification using preparative GC.

  • Method Development: Develop an analytical GC method to determine the retention times of this compound and any impurities.

  • System Preparation: Set up the preparative GC system with a suitable column (e.g., a non-polar or medium-polarity column). Condition the column according to the manufacturer's instructions.

  • Sample Injection: Inject an appropriate volume of the crude this compound onto the preparative GC column.

  • Fraction Collection: Monitor the chromatogram. Use an automated fraction collector or manually collect the peak corresponding to this compound as it elutes from the column.

  • Purity Verification: Analyze a small aliquot of the collected fraction using analytical GC to confirm its purity.

  • Solvent Removal: If the sample was dissolved in a solvent for injection, remove the solvent under reduced pressure.

  • Storage: Store the purified product as described in the FAQs.

Diagrams

TroubleshootingWorkflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions cluster_verification Verification Problem Low Purity Detected Cause1 Isomer Co-elution? Problem->Cause1 Cause2 Contamination? Problem->Cause2 Cause3 Degradation? Problem->Cause3 Solution1 Optimize Separation Method (e.g., longer column, new phase) Cause1->Solution1 Solution2 Clean Equipment & Use High-Purity Solvents Cause2->Solution2 Solution3 Use Milder Conditions (e.g., vacuum distillation) Cause3->Solution3 Verification Re-analyze Purity Solution1->Verification Solution2->Verification Solution3->Verification

Caption: Troubleshooting workflow for low purity of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_purification Purification Step cluster_analysis Analysis & Collection cluster_final Final Product Crude Crude this compound Setup Setup Purification Apparatus Crude->Setup Purify Perform Purification (Distillation or Prep GC) Setup->Purify Collect Collect Fractions Purify->Collect Analyze Analyze Purity (GC) Collect->Analyze Analyze->Purify <99.5% Purity, Re-purify Pure High-Purity Product Analyze->Pure >99.5% Purity

Caption: General experimental workflow for the purification of this compound.

Addressing baseline noise in the analysis of 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Ethyl-4,5-dimethyloctane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly baseline noise, during their experiments.

Troubleshooting Guides

High baseline noise can significantly impact the quality and reliability of your analytical results, leading to poor integration and reduced sensitivity.[1] This section provides a systematic approach to identifying and resolving common causes of baseline noise in the gas chromatography (GC) analysis of this compound.

Issue: Excessive Baseline Noise

Initial Assessment:

  • Observe the Noise Pattern: Is the noise random and high-frequency, or is it presenting as a consistent drift, wander, or discrete spikes?[2][3]

  • Review Recent Changes: Have any changes been made to the system recently, such as replacing the gas cylinder, septum, or column?[4]

Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Contaminated Carrier Gas Has the gas cylinder been recently replaced or is it running low?[2]Install or replace in-line gas filters. If a new cylinder was recently installed, try a different lot number.[1][4]
Gas Leaks Perform a leak check of the entire system, including connections, seals, and the septum.[1]Tighten fittings and replace any worn seals or O-rings. A leaky septum is a common source of problems and should be replaced regularly.[5]
Inlet Contamination Cool down the inlet to see if the noise decreases.[6] This can indicate contamination from the septum or sample matrix buildup in the liner.Replace the septum and inlet liner.[5][7] Ensure the correct, high-temperature septum is used.[8]
Column Bleed Is there a gradual increase in the baseline, especially at higher temperatures?[3] This can be caused by column degradation.Condition the column according to the manufacturer's instructions. If the problem persists and the column is old, it may need to be replaced.[1][9]
Detector Contamination Has the baseline noise increased gradually over time?[4] This can point to a dirty detector.Clean the detector components (e.g., FID jet and collector) following the manufacturer's guidelines.[7][8]
Electronic Noise Are there sharp, random spikes in the baseline?[2]Check for loose cable connections. Ensure the GC is on a dedicated electrical circuit to avoid interference from other lab equipment.[4][10]
Improper Column Installation Was the column recently installed or has it been subjected to significant temperature cycling?Reinstall the column according to the manufacturer's specifications, ensuring the correct insertion depth into the injector and detector.[3][6]

Quantitative Data Summary

The following table provides hypothetical data illustrating the impact of troubleshooting on baseline noise levels during the analysis of this compound.

Troubleshooting Action Initial Baseline Noise (pA) Baseline Noise After Action (pA) Signal-to-Noise Ratio Improvement
Replaced Carrier Gas Filter5.22.52.1x
Replaced Inlet Septum and Liner6.81.93.6x
Cleaned FID Detector4.51.53.0x
Re-installed and Conditioned Column7.12.82.5x

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol outlines a standard method for the analysis of this compound.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of this compound in hexane.
  • Create a series of calibration standards by serial dilution of the stock solution.

2. GC-MS Instrument Conditions:

  • GC System: Agilent 8890 GC or equivalent
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
  • Inlet: Split/Splitless
  • Inlet Temperature: 250°C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1
  • Carrier Gas: Helium
  • Flow Rate: 1.0 mL/min (Constant Flow Mode)
  • Oven Temperature Program:
  • Initial Temperature: 50°C, hold for 2 minutes
  • Ramp: 10°C/min to 280°C
  • Hold: 5 minutes at 280°C
  • MS System: Agilent 5977B MSD or equivalent
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Scan Range: 40-400 m/z

3. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Quantify the analyte using the calibration curve.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of baseline noise in GC analysis?

A1: While there are multiple potential sources, a common and easily addressable cause is a leaking or degraded septum in the inlet.[5] Contamination in the carrier gas and inlet liner are also frequent culprits.[2][6]

Q2: How can I distinguish between electronic noise and chemical noise?

A2: Electronic noise often appears as sharp, random spikes of short duration.[2] Chemical noise, which can stem from column bleed or contamination, typically presents as a more gradual rise or "hump" in the baseline, or as a wandering or drifting baseline.[3]

Q3: My baseline is drifting upwards during the temperature program. What could be the cause?

A3: An upward drifting baseline, particularly during a temperature ramp, is often indicative of column bleed.[3] This occurs as the stationary phase of the column degrades at higher temperatures. It can also be caused by operating in constant pressure mode instead of constant flow, as changes in gas viscosity with temperature can affect detector response.[3]

Q4: I see "ghost peaks" in my blank runs. What are they and how do I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often from contamination in the system.[9] Common sources include contamination in the injection port liner, septum, or from the sample matrix of a previous injection. To resolve this, try baking out the column and cleaning or replacing the inlet liner and septum.[6]

Q5: Can the way I prepare my mobile phase (carrier gas) affect baseline noise?

A5: Yes, the purity of your carrier gas is critical. Impurities in the gas can lead to a noisy or elevated baseline.[1] It is essential to use high-purity gas and install and regularly replace gas purifiers and filters.[9]

Visualizations

Baseline_Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_inlet Inlet System cluster_column Column cluster_detector Detector cluster_end Resolution Start High Baseline Noise Observed CheckLeaks Perform Leak Check Start->CheckLeaks CheckGas Check Carrier Gas Supply Start->CheckGas ReplaceSeptum Replace Septum & Liner CheckLeaks->ReplaceSeptum Leaks Found Resolved Baseline Noise Resolved CheckLeaks->Resolved No Leaks, Noise Gone CheckGas->ReplaceSeptum Contamination Suspected CheckGas->Resolved Gas OK, Noise Gone ConditionColumn Condition Column ReplaceSeptum->ConditionColumn Noise Persists ReplaceSeptum->Resolved Issue Resolved ReplaceColumn Replace Column ConditionColumn->ReplaceColumn Bleed Still High ConditionColumn->Resolved Issue Resolved CleanDetector Clean Detector ReplaceColumn->CleanDetector Noise Persists CleanDetector->Resolved Issue Resolved

References

Validation & Comparative

Spectroscopic Validation of 3-Ethyl-4,5-dimethyloctane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel organic molecules is a critical cornerstone. This guide provides a comparative analysis for the validation of the branched alkane, 3-Ethyl-4,5-dimethyloctane, utilizing a suite of spectroscopic techniques. By juxtaposing its predicted spectral data with those of two structural isomers, n-dodecane and 2,2,4,6,6-pentamethylheptane, we demonstrate a robust workflow for structural verification. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organic compounds.

Comparative Spectroscopic Data

The table below summarizes the predicted spectroscopic data for this compound and its structural isomers. These values are derived from established principles of NMR, IR, and mass spectrometry.

Spectroscopic TechniqueThis compoundn-Dodecane2,2,4,6,6-Pentamethylheptane
¹H NMR Multiple overlapping signals in the 0.8-1.7 ppm range, complex splitting patterns.A sharp triplet around 0.88 ppm (CH₃), a broad multiplet around 1.26 ppm (-CH₂-).Multiple singlets and doublets between 0.9 and 1.8 ppm, simplified splitting due to quaternary carbons.
¹³C NMR Approximately 10-12 distinct signals between 10-45 ppm, reflecting the varied carbon environments.Fewer signals (around 6) due to symmetry, with peaks between 14-32 ppm.Fewer, more distinct signals due to high symmetry, with significant quaternary carbon peaks around 30-40 ppm.
IR Spectroscopy C-H stretching vibrations from 2850-2960 cm⁻¹, C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[1][2][3][4]Strong C-H stretching from 2850-2960 cm⁻¹, prominent -CH₂- rocking vibration around 720 cm⁻¹.[1][2][3][4]Strong C-H stretching from 2850-2960 cm⁻¹, prominent splitting of the C-H bending vibration around 1370 cm⁻¹ due to the gem-dimethyl groups.[1][2][3][4]
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 170.[5][6][7] Fragmentation favors the formation of stable secondary and tertiary carbocations.Molecular ion (M⁺) peak at m/z 170.[4] A series of fragment ions separated by 14 amu (CH₂).Molecular ion (M⁺) peak at m/z 170 is likely weak or absent.[8] Prominent fragment at m/z 57 (tert-butyl cation).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Fragmentation of alkanes typically involves the cleavage of C-C bonds to form stable carbocations.[8]

Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

G Spectroscopic Validation Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_validation Conclusion A Synthesized Compound (Hypothesized as this compound) B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Analyze Spectral Data B->F C->F D->F E->F G Compare with Isomer Data (n-Dodecane, 2,2,4,6,6-Pentamethylheptane) F->G I Structure Confirmed G->I Data Match J Structure Rejected G->J Data Mismatch H Predict Fragmentation and Shifts H->G

Caption: Workflow for the validation of this compound structure.

Conclusion

The structural confirmation of this compound is achieved through a multi-faceted analytical approach. While ¹H NMR provides a detailed map of the proton environments, the complexity of the spectrum for a highly branched alkane necessitates complementary techniques. ¹³C NMR offers a clearer picture of the carbon skeleton, with the number of unique signals being a key differentiator from its more symmetric isomers. IR spectroscopy confirms the presence of alkane C-H bonds, and the fine details of the bending region can offer clues about the branching pattern.[1][2][3][4] Finally, mass spectrometry provides the molecular weight and crucial fragmentation patterns that are highly indicative of the branching points within the molecule. By comparing the acquired experimental data with the predicted values and those of its structural isomers, a confident validation of the this compound structure can be achieved.

References

A Comparative Analysis of 3-Ethyl-4,5-dimethyloctane and Its Structural Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Comparative Analysis of Physical Properties

The following table summarizes the available experimental data for n-dodecane and several of its structural isomers. The data highlights the influence of chain branching on key physical properties such as boiling point, melting point, density, and refractive index. Generally, increased branching leads to a decrease in boiling point and an increase in the melting point due to changes in intermolecular van der Waals forces.

Compound NameIUPAC NameCAS NumberMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (n_D)
3-Ethyl-4,5-dimethyloctane This compound62183-72-6C₁₂H₂₆Not AvailableNot AvailableNot AvailableNot Available
n-DodecaneDodecane112-40-3C₁₂H₂₆216.2[1]-9.6[1]0.7495 at 20°C[1]1.4216 at 20°C
2,6-Dimethyloctane2,6-Dimethyloctane2051-30-1C₁₀H₂₂158[2]Not Available0.73 at 20°C[2]Not Available
3,4-Dimethyloctane3,4-Dimethyloctane15869-92-8C₁₀H₂₂166[3]Not AvailableNot AvailableNot Available
3,5-Dimethyloctane3,5-Dimethyloctane15869-93-9C₁₀H₂₂160[4]-53.99[4]0.74[4][5]1.41[5]
3,6-Dimethyloctane3,6-Dimethyloctane15869-94-0C₁₀H₂₂160.7[6]-53.99[6]0.732[6]1.4115[6]
4,4-Dimethyloctane4,4-Dimethyloctane15869-95-1C₁₀H₂₂161[7]-53.99[8]0.74[7]1.413[8]
4,5-Dimethyloctane4,5-Dimethyloctane15869-96-2C₁₀H₂₂162.14[9]-53.99[9]0.743[9]1.4167[9]
2,2,3,3-Tetramethylhexane2,2,3,3-Tetramethylhexane13475-81-5C₁₀H₂₂160.33[10]-53.99[10]0.761[10]1.426[10]
3,3,4,4-Tetramethylhexane3,3,4,4-Tetramethylhexane5171-84-6C₁₀H₂₂170[11]-46[11]0.770 at 20°C[11]1.4359 at 20°C[11]

Structural Relationships

The following diagram illustrates the structural isomerism between this compound, its linear isomer n-dodecane, and a few other branched isomers. Structural isomers share the same molecular formula but differ in the connectivity of their atoms.

G C12H26 C12H26 This compound This compound C12H26->this compound Isomer of n-Dodecane n-Dodecane C12H26->n-Dodecane Isomer of 2,6-Dimethyloctane 2,6-Dimethyloctane C12H26->2,6-Dimethyloctane Isomer of 3,3,4,4-Tetramethylhexane 3,3,4,4-Tetramethylhexane C12H26->3,3,4,4-Tetramethylhexane Isomer of

Structural isomers of Dodecane (C12H26)

Experimental Protocols

The characterization of this compound and its isomers relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a mixture of C12H26 isomers and to determine their relative purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the alkane isomer mixture (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for separating alkanes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector set to a temperature of 250°C. A 1 µL injection volume is used.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the individual isomers based on their retention times and the fragmentation patterns in their mass spectra. The relative abundance of each isomer can be determined by integrating the peak areas in the total ion chromatogram.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Dilute Sample Dilute alkane mixture in hexane Inject Inject 1 µL into GC Dilute Sample->Inject Separate Separate isomers on DB-5ms column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Spectrometry (m/z 40-400) Ionize->Detect Identify Identify by retention time and mass spectrum Detect->Identify Quantify Quantify by peak area integration Identify->Quantify

References

Boiling Point Variations Among C12H26 Alkane Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The boiling point of an alkane is a critical physical property that is significantly influenced by its molecular structure. For isomers of the C12H26 alkane, dodecane, variations in carbon chain branching lead to a range of boiling points. This guide provides a comparative analysis of the boiling points of several C12H26 isomers, supported by experimental data and detailed methodologies for boiling point determination.

Influence of Molecular Structure on Boiling Point

The boiling point of a substance is determined by the strength of the intermolecular forces that hold its molecules together in a liquid state. For non-polar alkanes, the primary intermolecular forces are London dispersion forces. The strength of these forces is dependent on the surface area of the molecule.

  • Straight-chain alkanes , such as n-dodecane, have a larger surface area, allowing for more points of contact between adjacent molecules. This results in stronger London dispersion forces and, consequently, a higher boiling point.

  • Branched-chain alkanes , in contrast, are more compact and have a smaller surface area. This reduces the opportunities for intermolecular interactions, leading to weaker London dispersion forces and lower boiling points.

As the degree of branching increases, the molecule becomes more spherical, further decreasing the surface area and the boiling point.

Comparative Boiling Points of C12H26 Isomers

The following table summarizes the experimentally determined boiling points of n-dodecane and a selection of its branched isomers. The data clearly illustrates the trend of decreasing boiling point with increased branching.

Isomer NameMolecular StructureBoiling Point (°C)
n-DodecaneStraight Chain216.3
2-MethylundecaneSingle Methyl Branch210
3-MethylundecaneSingle Methyl Branch210-211
4-MethylundecaneSingle Methyl Branch209.8
5-MethylundecaneSingle Methyl Branch207.9
2,2-DimethyldecaneTwo Methyl Branches on the Same Carbon200.12
2,4-DimethyldecaneTwo Methyl Branches on Different Carbons200.4
2,6-DimethyldecaneTwo Methyl Branches on Different Carbons~220
2,5,8-TrimethylnonaneThree Methyl Branches190
2,2,4,6,6-PentamethylheptaneFive Methyl Branches177
2,2,6,6-TetramethyloctaneFour Methyl Branches185
2,2,7,7-TetramethyloctaneFour Methyl Branches184.7
3,3,6,6-TetramethyloctaneFour Methyl BranchesNot available

Experimental Protocols for Boiling Point Determination

The boiling points cited in this guide are determined through established experimental techniques. The two primary methods are the Thiele Tube method for small-scale determinations and the distillation method for larger quantities.

Thiele Tube Method

This method is suitable for determining the boiling point of a small amount of liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • High-boiling point mineral oil

Procedure:

  • A small amount of the alkane isomer is placed in the small test tube.

  • The capillary tube is placed in the test tube with its open end downwards.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the side arm is not blocked.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring even heating.

  • As the temperature rises, the air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Distillation Method

For larger sample volumes, the boiling point can be determined during distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

Procedure:

  • The alkane isomer is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser.

  • The heating mantle is turned on, and the liquid is brought to a boil.

  • The vapor will rise and surround the thermometer bulb before entering the condenser.

  • The temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant is recorded as the boiling point. This temperature represents the point at which the vapor pressure of the liquid equals the atmospheric pressure.

Logical Relationship of Molecular Structure to Boiling Point

The following diagram illustrates the relationship between the molecular structure of alkane isomers, the resulting intermolecular forces, and the observed boiling point.

G Relationship between Alkane Structure and Boiling Point A Alkane Isomer Structure B Straight-Chain Isomer (e.g., n-Dodecane) A->B C Branched-Chain Isomer (e.g., 2,2,4,6,6-Pentamethylheptane) A->C D Molecular Surface Area B->D leads to E Large Surface Area B->E C->D leads to F Small Surface Area C->F D->E can be D->F can be G Strength of London Dispersion Forces E->G results in H Stronger Intermolecular Forces E->H F->G results in I Weaker Intermolecular Forces F->I G->H can be G->I can be J Boiling Point H->J determines K Higher Boiling Point H->K I->J determines L Lower Boiling Point I->L J->K can be J->L can be

Caption: Molecular structure's effect on boiling point.

A Comparative Guide to Gas Chromatographic Retention Times of Alkanes, with a Focus on C12 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the gas chromatographic behavior of alkanes is crucial for substance identification, purity assessment, and quality control. This guide provides a comparative analysis of the gas chromatographic retention times of C12 alkanes, with a specific focus on providing a framework for the analysis of branched isomers like 3-Ethyl-4,5-dimethyloctane.

Due to the high dependency of absolute retention times on specific experimental conditions, a standardized method using Kovats retention indices is presented. The Kovats retention index is a dimensionless quantity that normalizes the retention time of a compound to those of adjacent n-alkanes, allowing for more consistent and transferable data across different gas chromatography systems.[1][2]

Comparative Retention Index Data of C12 Alkanes

Compound NameMolecular FormulaCAS NumberKovats Retention Index (Non-polar column)
n-DodecaneC12H26112-40-31200
2-MethyldecaneC11H246975-98-01079.3
3-MethyldecaneC11H2413151-33-21085.1
2,2-DimethylnonaneC11H2417312-76-61056.2
2,3-DimethylnonaneC11H2417312-77-71092.7
3-Ethyl-2,7-dimethyloctaneC12H2662183-55-51180

Note: The Kovats retention index for n-alkanes is defined as 100 times the carbon number.

Experimental Protocol for Kovats Retention Index Determination

This section outlines a detailed methodology for the experimental determination of the Kovats retention index for a target alkane, such as this compound.

1. Materials and Reagents:

  • Analyte: this compound (or the alkane of interest)

  • n-Alkane Standard Mixture: A certified reference mixture of linear alkanes (e.g., C8-C20) dissolved in a suitable solvent like hexane or pentane.

  • Solvent: High-purity hexane or pentane for sample dilution.

  • Carrier Gas: High-purity helium or hydrogen.

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.

  • GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, SE-30), is commonly used for alkane analysis.[5] Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

3. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp Rate: 10 °C/min

    • Final Temperature: 250 °C, hold for 5 minutes

    • Note: The temperature program can be optimized to achieve better separation of the target analyte and the bracketing n-alkanes.

4. Sample Preparation:

  • Prepare a dilute solution of the n-alkane standard mixture in the chosen solvent (e.g., 100 ppm).

  • Prepare a dilute solution of the analyte in the same solvent (e.g., 100 ppm).

  • It is also possible to co-inject the analyte with the n-alkane standard mixture.

5. Data Acquisition and Analysis:

  • Inject 1 µL of the n-alkane standard mixture into the GC system and record the chromatogram.

  • Identify the retention times of the n-alkanes.

  • Inject 1 µL of the analyte solution and record the chromatogram under the identical GC conditions.

  • Determine the retention time of the analyte peak.

  • Identify the two n-alkanes from the standard mixture that elute immediately before and after the analyte peak.

  • Calculate the Kovats retention index (I) using the following formula for a temperature-programmed analysis[5]:

    I = 100 * [n + (N - n) * (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • n = carbon number of the n-alkane eluting before the analyte

    • N = carbon number of the n-alkane eluting after the analyte

    • t_R(analyte) = retention time of the analyte

    • t_R(n) = retention time of the n-alkane with carbon number n

    • t_R(N) = retention time of the n-alkane with carbon number N

Workflow for Retention Index Determination and Comparison

The following diagram illustrates the logical workflow for determining the Kovats retention index of an unknown alkane and comparing it with known values.

GC_Retention_Index_Workflow A Prepare n-Alkane Standard Mixture C GC Analysis of n-Alkane Standard A->C B Prepare Analyte Sample (e.g., this compound) D GC Analysis of Analyte Sample B->D E Identify Retention Times of n-Alkanes C->E F Determine Retention Time of Analyte D->F G Identify Bracketing n-Alkanes (n and N) E->G F->G H Calculate Kovats Retention Index (I) G->H I Compare with Database or Literature Values H->I

Caption: Workflow for Kovats Retention Index Determination.

By following this guide, researchers can accurately determine and compare the gas chromatographic retention behavior of this compound and other alkanes, facilitating reliable compound identification and analysis.

References

Cross-Validation of Analytical Methods for 3-Ethyl-4,5-dimethyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 3-Ethyl-4,5-dimethyloctane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols, present a comparative analysis of their performance characteristics, and outline a cross-validation workflow to ensure data integrity and method reliability.

Comparative Performance of GC-FID and GC-MS

The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound. Both GC-FID and GC-MS are powerful techniques for the analysis of volatile and semi-volatile organic compounds. While GC-FID is known for its robustness and wide linear dynamic range, GC-MS offers superior selectivity and structural elucidation capabilities.[1] The choice between the two often depends on the specific requirements of the analysis, such as the need for trace-level detection, compound identification, or high-throughput screening.

A summary of the key performance parameters for each method is presented in the table below. The data is a synthesis of typical performance characteristics observed for the analysis of C12 branched alkanes.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~1 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL~0.5 ng/mL
Selectivity ModerateHigh
Throughput HighModerate

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and GC-MS are provided below. These protocols are designed to serve as a starting point for method development and validation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol outlines the procedure for the quantitative analysis of this compound using a standard gas chromatograph equipped with a flame ionization detector.[2]

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in hexane to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 5 µg/mL to 500 µg/mL).

  • Dilute unknown samples with hexane to fall within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/Splitless inlet, operated in split mode (50:1 split ratio) at 280°C.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in unknown samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the quantification and confirmation of this compound using a gas chromatograph coupled to a mass spectrometer.[3][4]

1. Sample Preparation:

  • Follow the same sample preparation procedure as for the GC-FID method.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector: Split/Splitless inlet, operated in splitless mode at 280°C.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (molecular weight 170.34), characteristic fragment ions would be selected for SIM mode (e.g., m/z 57, 71, 85, 141).

  • Injection Volume: 1 µL.

3. Data Analysis:

  • For quantitative analysis in SIM mode, integrate the peak area of the selected ions.

  • Construct a calibration curve and determine the concentration of unknown samples as described for the GC-FID method.

  • For qualitative analysis in Full Scan mode, compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of this compound.

Cross-Validation Workflow

Cross-validation is a critical step to ensure the interchangeability of analytical methods.[5] The following workflow outlines the process for cross-validating the GC-FID and GC-MS methods for the analysis of this compound. The goal is to demonstrate that both methods provide comparable results for the same set of samples.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcfid GC-FID Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Bulk Sample of This compound SpikedSamples Prepare Spiked Samples (Low, Mid, High Conc.) Sample->SpikedSamples GCFID_Analysis Analyze Spiked Samples (n=5 per level) SpikedSamples->GCFID_Analysis Aliquot 1 GCMS_Analysis Analyze Spiked Samples (n=5 per level) SpikedSamples->GCMS_Analysis Aliquot 2 GCFID_Data GC-FID Results: Concentration Data GCFID_Analysis->GCFID_Data Stat_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) GCFID_Data->Stat_Analysis GCMS_Data GC-MS Results: Concentration Data GCMS_Analysis->GCMS_Data GCMS_Data->Stat_Analysis Conclusion Conclusion: Methods are Interchangeable (if criteria are met) Stat_Analysis->Conclusion

Caption: Cross-validation workflow for comparing GC-FID and GC-MS methods.

The cross-validation process involves analyzing the same set of spiked samples using both the GC-FID and GC-MS methods. The results are then statistically compared to assess the level of agreement between the two techniques. A common approach is to use a Bland-Altman plot to visualize the differences between the measurements from the two methods against their average. A paired t-test can also be used to determine if there is a statistically significant difference between the means of the two sets of results. If the differences are within a predefined acceptance limit (e.g., ±20%), the methods can be considered interchangeable for the intended application.

References

Differentiating 3-Ethyl-4,5-dimethyloctane from isomers by their mass spectra

Author: BenchChem Technical Support Team. Date: November 2025

In the field of hydrocarbon analysis, distinguishing between structural isomers is a critical task. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose. This guide provides a comparative analysis of the mass spectra of three C12H26 isomers: the linear n-dodecane, the moderately branched 2,6-dimethyldecane, and the highly branched 2,2,4,6,6-pentamethylheptane. By examining their distinct fragmentation patterns, researchers can confidently identify these and other similar branched alkanes.

Key Differentiators in Mass Spectra

The primary differentiating factor in the electron ionization (EI) mass spectra of alkane isomers is the fragmentation pattern, which is heavily influenced by the degree and location of branching. Straight-chain alkanes, such as n-dodecane, typically exhibit a series of cluster peaks corresponding to the loss of successive alkyl radicals. In contrast, branched alkanes show preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations. This results in characteristic, and often more intense, fragment ions that act as structural fingerprints. Highly branched alkanes may even have an absent or very weak molecular ion peak due to the high propensity for fragmentation.[1][2][3]

Comparison of Mass Spectral Data

The table below summarizes the key mass spectral data for n-dodecane, 2,6-dimethyldecane, and 2,2,4,6,6-pentamethylheptane. The relative intensity of characteristic fragment ions clearly distinguishes each isomer.

m/zn-Dodecane (Relative Intensity %)[4][5]2,6-Dimethyldecane (Relative Intensity %)[6][7]2,2,4,6,6-Pentamethylheptane (Relative Intensity %)[8][9]
43100100100
57958598
71606525
85355010
9910205
11353055
1272152
141<15<1
170 (M+)152<1

Fragmentation Pathways

The following diagrams illustrate the characteristic fragmentation pathways for each of the three isomers, leading to the formation of their most abundant fragment ions.

n_Dodecane_Fragmentation M n-Dodecane (C12H26) m/z = 170 F43 C3H7+ m/z = 43 M->F43 - C6H13• F57 C4H9+ m/z = 57 M->F57 - C5H11• F71 C5H11+ m/z = 71 M->F71 - C4H9• F85 C6H13+ m/z = 85 M->F85 - C3H7•

Caption: Fragmentation of n-Dodecane.

2_6_Dimethyldecane_Fragmentation M 2,6-Dimethyldecane (C12H26) m/z = 170 F113 C8H17+ m/z = 113 M->F113 - C3H7• F127 C9H19+ m/z = 127 M->F127 - C2H5• F43 C3H7+ m/z = 43 F113->F43 - C5H10 F57 C4H9+ m/z = 57 F127->F57 - C5H10 2_2_4_6_6_Pentamethylheptane_Fragmentation M 2,2,4,6,6-Pentamethylheptane (C12H26) m/z = 170 F57 C4H9+ (tert-butyl) m/z = 57 M->F57 - C8H17• F113 C8H17+ m/z = 113 M->F113 - C4H9•

References

A Comparative Analysis of 3-Ethyl-4,5-dimethyloctane and Traditional Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, purity, and overall process efficiency. While traditional solvents like dichloromethane, hexane, toluene, and ethyl acetate have long been staples in the laboratory, the pursuit of improved performance, safety, and sustainability has driven interest in alternative solvent systems. This guide provides a detailed comparison of the performance of 3-Ethyl-4,5-dimethyloctane, a branched alkane, with these conventional solvents.

Due to the limited availability of direct experimental data for this compound, this guide will utilize Isododecane as a close structural and functional analogue. Isododecane is a commercially available mixture of branched C12 alkanes, with 2,2,4,6,6-pentamethylheptane being a primary component, making it a suitable proxy for performance evaluation.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of Isododecane (representing this compound) and the selected traditional solvents.

PropertyIsododecane (analogue)DichloromethaneHexaneTolueneEthyl Acetate
Molecular Formula C12H26[1]CH2Cl2C6H14C7H8C4H8O2
Molecular Weight ( g/mol ) 170.34[1]84.9386.1892.1488.11
Boiling Point (°C) ~177[3]39.669110.677.1
Density (g/mL at 20°C) ~0.74[1]1.3260.6590.8670.902
Viscosity (cP at 20°C) ~1.8[1]0.440.310.590.45
Flash Point (°C) 45[1]None-224-4
Water Solubility Insoluble[1]1.75 g/100 mLInsoluble0.05 g/100 mL8.3 g/100 mL
Polarity Non-polarPolar aproticNon-polarNon-polarModerately polar
Performance Evaluation as a Solvent

The performance of a solvent is multi-faceted, encompassing its ability to dissolve solutes, its influence on reaction rates, and its efficiency in extraction processes.

Solubility:

As a highly branched, non-polar alkane, this compound (represented by Isododecane) is an excellent solvent for non-polar and weakly polar compounds.[1] It exhibits good miscibility with many organic solvents, including other hydrocarbons, ethers, and esters.[1] Its performance in dissolving non-polar active pharmaceutical ingredients (APIs) and intermediates is expected to be comparable to or better than hexane and toluene. However, for polar compounds, its solubilizing power will be significantly lower than that of more polar solvents like ethyl acetate and dichloromethane.

Reaction Medium:

In the context of organic synthesis, the inert nature of branched alkanes like Isododecane makes them suitable for reactions involving highly reactive reagents, such as organometallics or strong bases, where protic or more reactive solvents would be unsuitable. Its higher boiling point compared to hexane allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates. However, for reactions requiring solvent participation or stabilization of polar intermediates or transition states, its performance would be inferior to polar aprotic solvents like dichloromethane or moderately polar solvents like ethyl acetate.

Extraction Solvent:

With its low water solubility and density, Isododecane is a promising candidate for liquid-liquid extractions of non-polar compounds from aqueous media.[1] Its performance in this regard would be similar to hexane, a commonly used extraction solvent. Its lower volatility and higher flash point compared to hexane offer safety advantages in a laboratory and industrial setting.[1]

Experimental Protocols

To provide a framework for the direct comparison of these solvents, the following detailed experimental protocols are outlined.

1. Determination of Solute Solubility (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a solvent.

  • Objective: To determine the saturation concentration of a solid compound (e.g., an API) in the test solvent at a specific temperature.

  • Materials:

    • Analytical balance

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

    • Test compound (solute)

    • Solvents to be tested

  • Procedure:

    • Add an excess amount of the solid test compound to a vial.

    • Accurately pipette a known volume of the test solvent into the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Equilibrate the mixture for a sufficient time (typically 24-72 hours) to ensure saturation is reached.

    • After equilibration, allow the vial to stand undisturbed for at least one hour to allow undissolved solids to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

    • Calculate the solubility of the compound in the test solvent, expressed in units such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate for each solvent.

Diagram of the Shake-Flask Solubility Workflow:

G A Add excess solid solute and known volume of solvent to vial B Equilibrate on shaker (constant temperature and agitation) A->B C Allow solids to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered sample D->E F Analyze concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for determining solubility using the shake-flask method.

2. Monitoring Reaction Kinetics via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of a chemical reaction by separating and quantifying the reactants, intermediates, and products over time.

  • Objective: To determine the rate of a chemical reaction in different solvents by measuring the change in concentration of a key component (e.g., reactant consumption or product formation) over time.

  • Materials:

    • HPLC system with a suitable detector (e.g., UV-Vis, DAD)

    • Analytical column appropriate for the separation of reaction components

    • Reaction vessel with temperature control and stirring

    • Syringes and vials for sampling

    • Quenching agent (if necessary)

    • Mobile phase for HPLC

    • Reference standards for all components to be quantified

  • Procedure:

    • Develop and validate an HPLC method capable of separating and quantifying the reactants, products, and any significant intermediates of the reaction. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.

    • Prepare a calibration curve for the component being monitored.

    • Set up the chemical reaction in the reaction vessel with the chosen solvent, maintaining a constant temperature and stirring rate.

    • At time zero (immediately after the addition of the final reactant), withdraw the first sample (t=0).

    • If the reaction is not slow enough to be directly injected, immediately quench the reaction in the sample vial to stop any further transformation. This can be done by rapid cooling, dilution, or addition of a chemical quenching agent.

    • Withdraw subsequent samples at regular time intervals throughout the course of the reaction.

    • Filter each sample if necessary and inject it into the HPLC system.

    • Record the peak areas of the components of interest from the chromatograms.

    • Using the calibration curve, convert the peak areas to concentrations.

    • Plot the concentration of the monitored component versus time to obtain the reaction profile.

    • From the reaction profile, determine the reaction rate (and rate constant, if applicable) for the reaction in that specific solvent.

    • Repeat the entire experiment for each solvent under identical conditions.

Diagram of the Reaction Monitoring Workflow:

G cluster_reaction Reaction Vessel A Initiate Reaction B Take samples at time intervals (t0, t1, t2...) A->B C Quench Reaction (if necessary) B->C D Filter Sample C->D E Inject into HPLC D->E F Quantify Components E->F G Plot Concentration vs. Time F->G H Determine Reaction Rate G->H

Caption: Workflow for monitoring reaction kinetics using HPLC.

3. Measurement of Liquid-Liquid Extraction Efficiency

This protocol determines the efficiency with which a solvent can extract a target compound from an immiscible liquid phase, typically an aqueous solution.

  • Objective: To quantify the percentage of a target compound extracted from an aqueous phase into an organic solvent.

  • Materials:

    • Separatory funnels

    • Vortex mixer (optional)

    • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

    • Volumetric glassware

    • Aqueous solution of the target compound with a known initial concentration (C_initial_aq)

    • Organic extraction solvents to be tested

  • Procedure:

    • Prepare an aqueous stock solution of the target compound with a precisely known concentration.

    • Accurately measure a known volume of the aqueous solution (V_aq) and place it in a separatory funnel.

    • Add a known volume of the organic extraction solvent (V_org) to the separatory funnel.

    • Stopper the separatory funnel and shake vigorously for a set period (e.g., 2-5 minutes) to ensure thorough mixing and allow for the partitioning of the solute between the two phases. Periodically vent the funnel to release any pressure buildup.

    • Allow the layers to separate completely.

    • Carefully drain the lower layer and collect the upper layer into separate containers.

    • Take a sample from the aqueous phase and analyze its concentration (C_final_aq) using a suitable analytical method.

    • The amount of solute remaining in the aqueous phase is C_final_aq * V_aq. The amount of solute extracted into the organic phase is (C_initial_aq * V_aq) - (C_final_aq * V_aq).

    • The extraction efficiency (%) is calculated as: [((C_initial_aq * V_aq) - (C_final_aq * V_aq)) / (C_initial_aq * V_aq)] * 100.

    • Repeat the experiment for each organic solvent, keeping the volumes and all other conditions constant.

Diagram of the Extraction Efficiency Determination:

G A Aqueous phase with known solute concentration B Add organic solvent A->B C Shake and allow layers to separate B->C D Analyze solute concentration in final aqueous phase C->D E Calculate Extraction Efficiency D->E

Caption: Process for determining liquid-liquid extraction efficiency.

Safety and Environmental Considerations

A crucial aspect of solvent selection is the evaluation of its safety and environmental impact.

SolventKey Safety HazardsEnvironmental Impact
Isododecane Flammable liquid. Aspiration hazard if swallowed.[4]Considered readily biodegradable. Low environmental impact.[5]
Dichloromethane Suspected carcinogen, irritant, harmful if swallowed or inhaled.Volatile organic compound (VOC), contributes to air pollution.
Hexane Flammable, neurotoxin, aspiration hazard.VOC, air pollutant.
Toluene Flammable, reproductive toxin, harmful if inhaled or in contact with skin.VOC, air and water pollutant.
Ethyl Acetate Highly flammable, eye and respiratory irritant.Readily biodegradable, considered a greener solvent alternative.

From a safety and environmental perspective, Isododecane presents a favorable profile compared to the halogenated and aromatic hydrocarbons. Its lower volatility and higher flash point than hexane reduce fire hazards, and it lacks the specific toxicities associated with dichloromethane, hexane, and toluene.

Conclusion

While traditional solvents remain integral to many laboratory procedures, the exploration of alternatives like this compound, represented here by Isododecane, offers compelling advantages. As a non-polar, inert solvent, it demonstrates strong potential as a replacement for hexane and toluene in applications such as non-polar compound dissolution, reactions sensitive to reactive solvents, and extractions. Its favorable safety and environmental profile further enhance its appeal as a "greener" alternative.

For polar applications, solvents like ethyl acetate and dichloromethane will likely continue to be the preferred choice. Ultimately, the optimal solvent selection will depend on a careful consideration of the specific requirements of the chemical transformation, including solute polarity, reaction conditions, and safety and environmental constraints. The experimental protocols provided in this guide offer a robust framework for conducting direct, data-driven comparisons to inform this critical decision-making process.

References

A comparative study of the physical properties of branched vs. linear alkanes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Physical Properties of Branched Versus Linear Alkanes

This guide provides a detailed comparison of the key physical properties of branched and linear alkanes, supported by experimental data and methodologies. The structural differences between these two types of alkanes give rise to distinct physical characteristics, which are crucial for their application in various scientific and industrial fields, including drug development and materials science.

The Impact of Molecular Structure on Physical Properties

Alkanes are saturated hydrocarbons with the general formula CnH2n+2. Isomers, which share the same molecular formula but have different structural arrangements, exhibit varying physical properties. The primary distinction between linear (straight-chain) and branched alkanes lies in their molecular shape. Linear alkanes possess a larger surface area, while branched alkanes are more compact and spherical. These structural variations directly influence the strength of intermolecular van der Waals forces, specifically London dispersion forces, which in turn dictate the physical properties of the substance.[1][2]

Quantitative Comparison of Physical Properties

The following table summarizes the physical properties of isomers of pentane (C5H12) and hexane (C6H14) to illustrate the effects of branching.

Alkane Structure Boiling Point (°C) Melting Point (°C) Density (g/mL at 20°C) Viscosity (mPa·s at 25°C)
n-Pentane Linear36.1-129.70.6260.224
Isopentane (2-Methylbutane) Branched27.7-159.90.6200.206
Neopentane (2,2-Dimethylpropane) Highly Branched9.5-16.60.6130.28 (estimated)
n-Hexane Linear68.7-95.30.6590.294
2-Methylpentane Branched60.3-153.70.6530.273
3-Methylpentane Branched63.3-1180.6640.280
2,2-Dimethylbutane Highly Branched49.7-99.90.6490.252
2,3-Dimethylbutane Highly Branched58.0-128.50.6620.274

Note: Data is compiled from various sources and may vary slightly depending on the experimental conditions.

Boiling Point

Linear alkanes consistently exhibit higher boiling points than their branched isomers.[1][3] This is attributed to the larger surface area of linear molecules, which allows for more points of contact and stronger London dispersion forces between them.[2][4] Branching results in a more compact, spherical shape, reducing the surface area available for intermolecular interactions.[5][6] Consequently, less energy is required to overcome these weaker forces, leading to a lower boiling point.[3][7]

Melting Point

The trend for melting points is more complex and is influenced by the efficiency of crystal lattice packing.[1] Linear alkanes, with their regular shape, generally pack well into a crystal structure, resulting in relatively high melting points.[1] While branching often disrupts this packing and lowers the melting point, highly symmetrical, compact molecules can sometimes pack more efficiently than their linear counterparts.[8] A prime example is neopentane, which has a significantly higher melting point than n-pentane and isopentane due to its spherical shape and high symmetry, allowing for a well-ordered crystal lattice.[1]

Density

Generally, the density of alkanes tends to decrease with increased branching.[9] This is because the branches hinder the close packing of the molecules, resulting in greater free volume between them.[9] However, as with melting points, molecular symmetry can play a role. For instance, the density of neopentane is only slightly lower than that of n-pentane, and for the hexane isomers, some branched structures have densities comparable to or even slightly higher than the linear form, reflecting the intricate relationship between molecular shape and packing efficiency.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is typically lower for branched alkanes compared to their linear isomers.[10][11][12] The long chains of linear alkanes can become entangled, which increases their resistance to flow.[13] In contrast, the more compact and spherical shape of branched alkanes allows them to move past one another more easily, resulting in lower viscosity.[10][11]

Logical Relationship between Alkane Structure and Physical Properties

G Relationship between Alkane Structure and Physical Properties cluster_structure Molecular Structure cluster_factors Influencing Factors cluster_properties Physical Properties Linear Linear Surface_Area Surface Area Linear->Surface_Area Larger Packing_Efficiency Molecular Packing Efficiency Linear->Packing_Efficiency Generally Good Branched Branched Branched->Surface_Area Smaller Branched->Packing_Efficiency Variable (can be high if symmetrical) Boiling_Point Boiling Point Surface_Area->Boiling_Point Higher Viscosity Viscosity Surface_Area->Viscosity Higher Melting_Point Melting Point Packing_Efficiency->Melting_Point Higher Density Density Packing_Efficiency->Density Higher

Caption: Logical flow from alkane structure to physical properties.

Experimental Protocols

Accurate determination of these physical properties relies on standardized experimental procedures.

Melting Point Determination (Capillary Method)

This is a common method for determining the melting point of a solid.[14][15][16]

  • Sample Preparation: A small amount of the dry, powdered alkane is packed into a thin-walled capillary tube to a height of 2-3 mm.[17]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) next to a calibrated thermometer.[14]

  • Heating: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[17]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[14] For a pure compound, this range is typically narrow (0.5-1°C).

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[18]

  • Sample Preparation: A small amount of the liquid alkane (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (like mineral oil).[18]

  • Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will escape.[18]

  • Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. Heating is then discontinued. The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[19]

Density Determination (Vibrating Tube Densitometer)

This modern technique provides highly accurate density measurements.[20]

  • Principle: The instrument measures the oscillation frequency of a U-shaped tube filled with the sample liquid. The frequency of oscillation is directly related to the density of the liquid.[21]

  • Calibration: The instrument is first calibrated using fluids of known density, such as dry air and pure water.

  • Measurement: The sample is injected into the clean, dry U-tube. The instrument maintains a constant temperature and measures the oscillation period.

  • Calculation: The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period.[21]

Viscosity Determination (Capillary Viscometer)

Capillary viscometers, such as the Ostwald or Ubbelohde types, are commonly used to measure the kinematic viscosity of liquids.[22]

  • Principle: The method is based on measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity.[22]

  • Apparatus Setup: A clean, dry viscometer is filled with a precise amount of the liquid alkane. The viscometer is then placed in a constant temperature bath to ensure thermal equilibrium.

  • Measurement: The liquid is drawn up into the upper bulb of the viscometer by suction. The suction is then released, and the time it takes for the liquid meniscus to pass between two marked points on the capillary is measured with a stopwatch.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

References

A Researcher's Guide to Confirming the Identity of Synthetic 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic 3-Ethyl-4,5-dimethyloctane against a Reference Standard

In the synthesis of novel organic compounds, rigorous identity confirmation is a cornerstone of reliable research and development. This guide provides a comprehensive framework for researchers to verify the chemical identity of synthetically produced this compound. The methodologies outlined below focus on a comparative analysis against a certified reference standard, employing standard analytical techniques.

Physicochemical Properties of this compound

A foundational step in compound identification is the characterization of its fundamental physicochemical properties. These values for the target molecule are detailed in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62183-72-6NIST WebBook[2]
IUPAC Name This compoundPubChem[1]

The Critical Role of a Certified Reference Standard

Direct comparison to a certified reference standard is the gold standard for confirming the identity of a synthesized compound. As of the time of this publication, a commercial certified reference standard for this compound has not been identified. Researchers have two primary pathways to address this:

  • Custom Synthesis: Engage a specialized chemical synthesis company to prepare this compound with a certificate of analysis detailing its purity and a full analytical characterization.

  • In-house Synthesis and Characterization: Synthesize the compound in-house followed by rigorous purification and characterization to establish it as a primary reference standard. A potential synthetic route is outlined below.

Hypothetical Synthesis Route: Corey-House Synthesis

The Corey-House synthesis is a versatile method for creating asymmetrical alkanes.[3][4] This approach involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. A plausible route for this compound is depicted below.

Synthesis_Workflow Hypothetical Synthesis of this compound cluster_reactants Starting Materials cluster_steps Reaction Steps reactant1 sec-Butyl bromide step1 Formation of sec-Butyllithium reactant1->step1 reactant2 Lithium reactant2->step1 reactant3 Copper(I) iodide step2 Formation of Lithium di-sec-butylcuprate (Gilman Reagent) reactant3->step2 reactant4 3-Bromo-4-methylhexane step3 Coupling Reaction reactant4->step3 step1->step2 step2->step3 product This compound step3->product

A potential synthetic pathway for this compound.

Analytical Techniques for Identity Confirmation

The following analytical methods are essential for the structural elucidation and identity confirmation of this compound. The data obtained from the synthetic product should be compared directly with the data from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds. The retention time in the gas chromatogram and the mass spectrum fragmentation pattern provide a unique fingerprint for a given molecule.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Comparison:

ParameterSynthetic this compoundReference Standard
GC Retention Time (min) To be determinedTo be determined
Molecular Ion (M⁺, m/z) Expected at 170Expected at 170
Key Fragmentation Ions (m/z) To be determinedTo be determined

Note: The fragmentation pattern of branched alkanes is characterized by the formation of stable carbocations resulting from cleavage at the branch points.

GCMS_Workflow GC-MS Analysis Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample_prep Dissolve sample in a volatile solvent (e.g., hexane) injection Inject into GC sample_prep->injection separation Separation on capillary column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection retention_time Compare Retention Times detection->retention_time mass_spectra Compare Mass Spectra detection->mass_spectra product Identity Confirmation retention_time->product mass_spectra->product

Workflow for the confirmation of identity using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR: Standard proton experiment.

  • ¹³C NMR: Proton-decoupled carbon experiment.

Expected Spectral Features:

Due to the complex and overlapping signals expected for a branched alkane like this compound, precise chemical shift prediction is challenging without a reference spectrum. However, general regions for proton and carbon signals in alkanes are well-established.

SpectrumChemical Shift Range (ppm)Signal Type
¹H NMR 0.8 - 1.0Methyl (CH₃) protons
1.1 - 1.4Methylene (CH₂) and Methine (CH) protons
¹³C NMR 10 - 35Alkane carbons

Note: The exact chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number of unique signals in the ¹³C NMR spectrum, will be definitive for the specific isomeric structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the types of chemical bonds present in a molecule. For an alkane, the spectrum is characterized by C-H stretching and bending vibrations.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Neat liquid film between two salt plates (e.g., NaCl or KBr).

  • Data Collection: Typically in the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
2960-2850C-H stretch (sp³ hybridized)
1470-1450C-H bend (methylene scissoring)
1380-1370C-H bend (methyl rock)

Note: The FTIR spectrum of an alkane is often simple and primarily confirms the presence of C-H bonds and the absence of other functional groups.

Conclusion

References

Benchmarking the reactivity of 3-Ethyl-4,5-dimethyloctane in specific chemical reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive benchmark of the chemical reactivity of 3-Ethyl-4,5-dimethyloctane, a complex branched alkane. Due to the limited availability of direct experimental data for this specific molecule, this comparison is based on established principles of alkane reactivity, with data extrapolated from studies of similar branched structures. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand the chemical behavior of such highly substituted alkanes.

Introduction to this compound

This compound (C12H26) is a saturated hydrocarbon characterized by a high degree of branching.[1][2][3] Its structure contains primary (1°), secondary (2°), and tertiary (3°) carbon-hydrogen (C-H) bonds, which dictates its reactivity in various chemical transformations. Understanding the relative reactivity of these different C-H bonds is crucial for predicting the outcomes of chemical reactions.

Benchmarking Reactivity: A Comparative Overview

The reactivity of alkanes is generally low due to the strength and low polarity of their C-C and C-H bonds.[4] However, reactions can be initiated under specific conditions, such as high temperatures or the presence of UV light.[4][5][6] The degree of branching in an alkane significantly influences its reactivity in several key reactions.

2.1. Free-Radical Halogenation

Free-radical halogenation is a characteristic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps.[4][5][7] The selectivity of this reaction is highly dependent on the type of C-H bond and the halogen used.

The reactivity of C-H bonds in free-radical halogenation follows the order: tertiary > secondary > primary. This is due to the lower bond dissociation energy (BDE) of tertiary C-H bonds, leading to a more stable alkyl radical intermediate.[6][8][9]

Table 1: Approximate Bond Dissociation Energies (BDEs) of C-H Bonds in Alkanes

Bond TypeExampleBDE (kcal/mol)
Primary (1°)CH3-H ~105
Secondary (2°)(CH3)2CH-H ~99
Tertiary (3°)(CH3)3C-H ~97

Source:[8][9]

For this compound, we can predict that halogenation will preferentially occur at the tertiary C-H bonds at positions 4 and 5.

Table 2: Predicted Product Distribution for Monochlorination of this compound vs. Simpler Alkanes

AlkaneProduct(s)Predicted Major ProductRationale
Propane1-chloropropane, 2-chloropropane2-chloropropaneHigher reactivity of secondary C-H bonds.[6]
Isobutanetert-butyl chloride, isobutyl chloridetert-butyl chlorideHigher reactivity of the tertiary C-H bond.[7]
This compoundMixture of monochlorinated isomers4-chloro-3-ethyl-4,5-dimethyloctane and 5-chloro-3-ethyl-4,5-dimethyloctanePreferential abstraction of the tertiary hydrogens.

2.2. Oxidation (Combustion)

The oxidation of alkanes, particularly combustion, is a highly exothermic process. While complete combustion yields carbon dioxide and water, incomplete combustion can produce carbon monoxide and soot.[10] The rate of oxidation is influenced by the alkane's structure, with more branched alkanes tending to oxidize faster than their linear counterparts.[10] This is attributed to the greater stability of the tertiary radicals formed during the initial steps of autooxidation.

2.3. Pyrolysis (Cracking)

Pyrolysis, or cracking, involves the decomposition of alkanes at high temperatures in the absence of air.[11][12] This process breaks down larger hydrocarbons into smaller, more valuable alkanes and alkenes.[13] The rate of pyrolysis increases with both molecular weight and the degree of branching.[11][12][14] Therefore, this compound is expected to undergo pyrolysis more readily than a linear C12 alkane like n-dodecane. The process follows a free-radical mechanism, with fission of both C-C and C-H bonds.[11][13]

Experimental Protocols

3.1. Free-Radical Halogenation

  • Objective: To determine the relative reactivity of different C-H bonds in an alkane via chlorination.

  • Materials: Alkane (e.g., this compound), chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) as a chlorine source, a radical initiator (e.g., AIBN or benzoyl peroxide), an inert solvent (e.g., carbon tetrachloride), and a UV lamp.

  • Procedure:

    • Dissolve the alkane and radical initiator in the inert solvent in a reaction vessel.

    • Bubble chlorine gas through the solution, or add the sulfuryl chloride dropwise, while irradiating the mixture with UV light.

    • Monitor the reaction progress using gas chromatography (GC) to analyze the formation of chlorinated products.

    • Quench the reaction by stopping the flow of chlorine and turning off the UV lamp.

    • Analyze the product mixture by GC-MS to identify and quantify the different monochlorinated isomers.

3.2. Oxidation

  • Objective: To study the controlled oxidation of a branched alkane.

  • Materials: Alkane, an oxidizing agent (e.g., potassium permanganate, chromic acid), a suitable solvent system (e.g., acetone, acetic acid), and a temperature-controlled reaction setup.

  • Procedure:

    • Dissolve the alkane in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.

    • Slowly add the oxidizing agent to the solution while maintaining a constant temperature.

    • Allow the reaction to proceed for a specified time, taking aliquots periodically for analysis.

    • Analyze the reaction mixture using techniques like infrared (IR) spectroscopy to detect the formation of alcohols or ketones, and GC to monitor the consumption of the starting material.

3.3. Pyrolysis

  • Objective: To analyze the cracking pattern of a branched alkane.

  • Materials: Alkane, a high-temperature tube furnace, an inert gas supply (e.g., nitrogen or argon), and a collection system for the products.

  • Procedure:

    • Vaporize the alkane and pass it through the heated tube furnace under a stream of inert gas.

    • The temperature of the furnace should be maintained at a high level (e.g., 773-973 K).[13]

    • Collect the gaseous products in a gas bag or by condensation at low temperatures.

    • Analyze the product mixture using GC-MS to identify the smaller alkanes and alkenes formed during the cracking process.

Visualizations

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light RH R₃C-H R_rad R₃C• RH->R_rad Cl_rad1 Cl• Cl_rad1->R_rad H abstraction HCl HCl Cl_rad1->HCl RCl R₃C-Cl R_rad->RCl Halogen abstraction Cl_rad2 Cl• R_rad->Cl_rad2 Cl2_2 Cl₂ Cl2_2->RCl 2Cl_rad_term 2 Cl• Cl2_term Cl₂ 2Cl_rad_term->Cl2_term R_rad_term1 R₃C• RCl_term R₃C-Cl R_rad_term1->RCl_term Cl_rad_term Cl• Cl_rad_term->RCl_term 2R_rad_term 2 R₃C• R_R R₃C-CR₃ 2R_rad_term->R_R

Caption: Free-Radical Halogenation Mechanism.

Experimental_Workflow Start Reactant Preparation (Alkane, Reagents, Solvent) Reaction Reaction Setup (e.g., UV irradiation, Heating) Start->Reaction Monitoring Reaction Monitoring (e.g., GC, TLC) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Monitoring->Reaction Analysis Product Analysis (GC-MS, NMR, IR) Workup->Analysis

References

Safety Operating Guide

Safe Disposal of 3-Ethyl-4,5-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Hazard Information

Based on data for isomeric compounds, 3-Ethyl-4,5-dimethyloctane is anticipated to be a flammable liquid that can cause skin and eye irritation.[1] Inhalation of vapors may lead to respiratory irritation or drowsiness.[1] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when handling this substance.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[3]
Molecular Weight 170.33 g/mol PubChem[3]
Physical State Liquid (assumed based on related compounds)
Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause drowsiness or dizziness.SDS for 4,5-Dimethyloctane[1]
Handling Precautions Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing vapors. Wash hands thoroughly after handling.SDS for 3,3-Dimethyloctane[4]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[2]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a small spill, the following protocol should be followed:

  • Ensure Proper Ventilation: Immediately ensure the laboratory is well-ventilated, and if not already in use, turn on the chemical fume hood.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4]

  • Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled container for disposal.[4]

  • Clean the Area: Wipe down the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: The collected waste material is considered hazardous and must be disposed of following the procedures outlined below.

Proper Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with safety regulations. Under no circumstances should this chemical be poured down the drain.[2]

Step 1: Waste Collection

  • All waste containing this compound, including unused product and contaminated materials from spills, must be collected in a designated, properly labeled hazardous waste container.[2]

  • The container should be made of a compatible material (e.g., glass or a suitable plastic) and kept tightly closed when not in use.[4]

  • Label the container clearly as "Hazardous Organic Waste: this compound" and include the flammability hazard symbol.

Step 2: Waste Storage

  • Store the waste container in a well-ventilated, designated hazardous waste storage area away from heat, sparks, and incompatible materials.[4]

  • The storage area should be secure and accessible only to authorized personnel.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with a complete list of the waste contents.

Alternative for Very Small Quantities:

For extremely small quantities (e.g., a few milliliters), evaporation in a chemical fume hood may be a permissible disposal method, provided it aligns with institutional and local regulations.[5] However, collection for professional disposal is the preferred and safer method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Disposal Procedure start Waste this compound (Unused product or contaminated materials) collect Collect in a labeled hazardous waste container start->collect Step 1: Collection store Store in a designated hazardous waste area collect->store Step 2: Storage dispose Arrange for professional waste disposal store->dispose Step 3: Professional Disposal end Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Ethyl-4,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Ethyl-4,5-dimethyloctane, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on best practices for handling flammable liquid hydrocarbons.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection GlovesChemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).
Protective ClothingFire/flame resistant lab coat.[1]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1]

II. Operational Plan: Handling and Storage

Strict adherence to the following operational procedures is required to ensure a safe laboratory environment.

A. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]

  • Ensure an eyewash station and safety shower are readily accessible.

B. Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Clear the workspace of any unnecessary items and potential ignition sources.

  • Dispensing:

    • Ground and bond containers when transferring the substance to prevent static discharge.[2][3]

    • Use only non-sparking tools.[2]

    • Avoid contact with eyes, skin, and clothing.[2]

    • Avoid inhalation of vapors.[2]

  • Heating: If heating is necessary, use a controlled heating mantle or water bath. Keep away from open flames, hot surfaces, and sparks.[2][3]

C. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from heat, sparks, and open flames.[2][3]

  • Store locked up.[2]

III. Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and adhere to regulations.

  • Waste Collection:

    • Collect waste in a suitable, labeled, and closed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Method:

    • Dispose of the contents and container to an approved waste disposal plant.[2]

    • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

    • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

IV. Emergency Procedures

In the event of an emergency, follow these first-aid measures and response actions.

IncidentFirst-Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a physician.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1]

V. Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area Ensure Safety First handle_dispense Dispense Using Grounding & Bonding prep_area->handle_dispense Proceed to Handling handle_use Perform Experimental Procedures handle_dispense->handle_use disp_collect Collect Waste in Labeled Container handle_use->disp_collect After Experiment disp_dispose Transfer to Approved Waste Facility disp_collect->disp_dispose emergency_spill Spill Response emergency_fire Fire Response emergency_exposure First Aid for Exposure

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.